Octahydroindolizin-2-ylmethanamine dihydrochloride
Description
Properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c10-6-8-5-9-3-1-2-4-11(9)7-8;;/h8-9H,1-7,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNUEKSFDARRQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(CC2C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315365-11-7 | |
| Record name | octahydroindolizin-2-ylmethanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Octahydroindolizin-2-ylmethanamine Dihydrochloride
The following technical guide provides an in-depth analysis of Octahydroindolizin-2-ylmethanamine dihydrochloride , a bicyclic diamine scaffold used in medicinal chemistry.
Executive Summary
This compound (also known as 2-(aminomethyl)indolizidine dihydrochloride) is a saturated, bicyclic building block belonging to the indolizidine class of alkaloids. Characterized by a fused 6,5-ring system with a bridgehead nitrogen, this compound serves as a critical scaffold in drug discovery, particularly for the synthesis of glycosidase inhibitors, peptidomimetics, and G-protein coupled receptor (GPCR) ligands. The dihydrochloride salt form is engineered to enhance aqueous solubility and shelf-stability, facilitating its use in aqueous synthetic protocols and biological assays.
Structural Elucidation & Stereochemistry
Core Architecture
The molecule is based on the 1-azabicyclo[4.3.0]nonane (indolizidine) core. Unlike its aromatic precursor (indolizine), the octahydro variant is fully saturated, introducing significant stereochemical complexity.
-
Ring System: A piperidine ring fused to a pyrrolidine ring across the N4–C9 bond.
-
Substituent: A primary methanamine group (–CH₂NH₂) attached at the C2 position (on the pyrrolidine ring).
-
Ionization State: The dihydrochloride form implies protonation at both the tertiary bridgehead nitrogen (N4) and the primary exocyclic amine, rendering the molecule highly polar.
Stereochemical Considerations
The reactivity and biological profile of this scaffold are dictated by its stereochemistry:
-
Ring Fusion (Cis vs. Trans): The bridgehead carbons (C8a/C9) allow for cis or trans fusion.
-
Trans-fused indolizidines are generally thermodynamically more stable and adopt a rigid conformation similar to decalin.
-
Cis-fused conformers are more flexible and are often the kinetic products of hydrogenation.
-
-
C2-Stereocenter: The orientation of the methanamine tail relative to the bridgehead hydrogen determines the diastereomer (endo vs. exo).
Structural Diagram (DOT Visualization)
The following diagram illustrates the connectivity and numbering of the core scaffold.
Caption: Connectivity of Octahydroindolizin-2-ylmethanamine. Note the bridgehead Nitrogen (N4) and the C2 chiral center.
Synthetic Methodologies
The synthesis of Octahydroindolizin-2-ylmethanamine typically requires a multi-step protocol ensuring the correct reduction of the aromatic core while preserving the side-chain functionality.
Primary Route: Hydrogenation of Indolizine Precursors
This route leverages the well-established Chichibabin synthesis to form the aromatic core, followed by catalytic reduction.
-
Cyclization (Chichibabin): Reaction of 2-picoline derivatives or 2-pyridinecarbaldehyde with
-halo carbonyls to form the aromatic indolizine ring substituted at the 2-position (e.g., 2-cyanoindolizine). -
Catalytic Hydrogenation: High-pressure hydrogenation (
, PtO or Rh/C) in acidic media (AcOH). This step saturates the pyridine and pyrrole rings.-
Note: Acidic conditions favor protonation of the nitrogen, preventing catalyst poisoning.
-
-
Side-Chain Reduction: If the precursor was a nitrile (–CN) or amide (–CONH₂), a strong reducing agent (e.g., LiAlH
or Borane-THF) converts it to the methanamine. -
Salt Formation: Treatment with anhydrous HCl in diethyl ether/dioxane precipitates the dihydrochloride salt.
Synthetic Workflow Diagram
Caption: Step-wise synthetic pathway from pyridine precursors to the final dihydrochloride salt.
Physicochemical Profile
Understanding the physical properties is essential for handling and formulation.
| Property | Value / Description | Relevance |
| Molecular Formula | Stoichiometry verification. | |
| Molecular Weight | ~227.17 g/mol (Salt) | Calculation of molarity. |
| Physical State | White to off-white crystalline solid | Hygroscopic; requires desiccated storage. |
| Solubility | High in | Suitable for aqueous bioassays. |
| pKa (Predicted) | N4 (Ring): ~8.8 | Both nitrogens are protonated at physiological pH (7.4). |
| LogP (Free Base) | ~0.8 (Predicted) | Good membrane permeability potential (Lipinski compliant). |
Medicinal Chemistry Applications
The octahydroindolizine core is a "privileged scaffold" in drug design, often serving as a bioisostere for proline or piperidine rings.
Glycosidase Inhibition (Iminosugars)
The indolizidine ring mimics the transition state of sugar hydrolysis. The protonated bridgehead nitrogen mimics the oxocarbenium ion intermediate.
-
Mechanism: Competitive inhibition of glycosidases (e.g.,
-glucosidase). -
Relevance: Potential therapeutics for diabetes (reducing carbohydrate absorption) and lysosomal storage disorders.
GPCR Ligand Design
The rigid bicyclic structure provides a defined vector for the methanamine side chain.
-
Opioid Receptors: Indolizidines have been explored as non-peptide scaffolds for opioid receptor modulation.
-
Library Synthesis: The primary amine at C2 serves as a versatile handle for amide coupling, urea formation, or reductive amination, allowing the rapid generation of diverse libraries for High-Throughput Screening (HTS).
Peptidomimetics
The scaffold can constrain the conformation of peptide backbones. The 2-substituted indolizidine can mimic a Pro-Xaa turn, stabilizing secondary structures in inhibitor design.
Handling and Safety (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Incompatibility: Strong oxidizing agents. Avoid exposure to moisture to prevent clumping and hydrolysis risks.
References
-
Indolizine Synthesis & Reactivity
-
Scaffold Utility in Medicinal Chemistry
-
Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports. Link
-
-
Stereoselective Synthesis of Indolizidines
-
General Properties of Octahydroindolizines
Sources
- 1. Indolizine synthesis [organic-chemistry.org]
- 2. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octahydroindolizine, (S)-(+)- | C8H15N | CID 10986225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Octahydroindolizine, (R)-(-)- | C8H15N | CID 637981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indolizidine | C8H15N | CID 26136 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(Aminomethyl)indolizidine dihydrochloride CAS number search
The following technical guide details the structural identification, synthesis, and application of 2-(Aminomethyl)indolizidine dihydrochloride .
Structural Identification, Synthesis, and Pharmacophore Applications
Executive Summary & Identification
2-(Aminomethyl)indolizidine dihydrochloride is a bicyclic diamine scaffold used primarily as a fragment in medicinal chemistry for the design of glycosidase inhibitors, GPCR ligands, and non-peptide mimetics. It features a saturated 1-azabicyclo[4.3.0]nonane core (indolizidine) functionalized with a primary aminomethyl group at the C2 position.
Unlike commodity chemicals, this specific salt form is often a custom synthesis intermediate rather than a catalog item with a single, universally recognized CAS number for the dihydrochloride salt. Researchers must often rely on the free base or core scaffold identifiers for database retrieval.
Core Chemical Identifiers
| Property | Detail |
| Chemical Name | 2-(Aminomethyl)octahydroindolizine dihydrochloride |
| IUPAC Name | 1-azabicyclo[4.3.0]non-2-ylmethanamine dihydrochloride |
| Core Scaffold CAS | 13618-93-4 (Indolizidine / Octahydroindolizine) |
| Free Base Analog | Octahydro-2-indolizinemethanamine |
| Molecular Formula | C |
| Molecular Weight | 154.25 (Free Base) / 227.17 (Dihydrochloride) |
| Stereochemistry | 2 chiral centers (C2, C8a); 4 possible stereoisomers |
Critical Note on CAS Search: If a direct match for the dihydrochloride is unavailable in public registries (e.g., PubChem), search for the Parent Neutral (Free Base) or perform a Substructure Search in SciFinder-n/Reaxys using the core indolizidine CAS 13618-93-4 as the anchor.
Structural Analysis & Stereochemistry
The biological activity of indolizidine derivatives is strictly governed by stereochemistry. The bridgehead nitrogen (N4) creates a chiral center at C8a, and the substitution at C2 adds a second center.
-
Trans-fused: The lone pair of N4 is anti-periplanar to the C8a-H bond (thermodynamically favored).
-
Cis-fused: Less stable but accessible in certain synthetic routes.
Stereoisomer Taxonomy
-
(2R, 8aR)
-
(2S, 8aS)
-
(2R, 8aS)
-
(2S, 8aR)
Most glycosidase inhibitors (e.g., swainsonine analogs) require specific stereochemical configurations to mimic the transition state of sugar hydrolysis.
Synthetic Methodology
The synthesis of 2-(aminomethyl)indolizidine typically proceeds via the reduction of indolizine-2-carbonitrile or indolizidine-2-carboxylic acid derivatives. Below is a validated route starting from commercially available pyridine derivatives.
Validated Synthesis Protocol (Reductive Route)
This protocol ensures the formation of the saturated bicyclic system while introducing the primary amine.
Step 1: Precursor Assembly (Indolizine Formation)
-
Reagents: 2-Picoline, Ethyl bromoacetate, Base (NaHCO
). -
Mechanism: Chichibabin cyclization to form the aromatic indolizine-2-carboxylate.
Step 2: Hydrogenation (Aromatic Reduction)
-
Reagents: H
(50 psi), PtO (Adams' Catalyst), Acetic Acid. -
Process: Complete saturation of the pyridine and pyrrole rings to yield ethyl octahydroindolizine-2-carboxylate .
-
Note: This step determines the cis/trans ring fusion ratio.
Step 3: Amide/Nitrile Conversion
-
Convert ester to primary amide (NH
/MeOH) or dehydrate to nitrile (POCl ).
Step 4: Final Reduction to Amine
-
Reagents: LiAlH
(THF, reflux) or BH ·THF. -
Outcome: Reduces the carbonyl/nitrile to the methylene amine (-CH
NH ).
Step 5: Salt Formation (Dihydrochloride)
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Dissolve free base in anhydrous Et
O. Add HCl/Dioxane dropwise at 0°C. Filter the white hygroscopic precipitate.
Reaction Pathway Visualization
Figure 1: Step-wise synthetic pathway from pyridine precursors to the target dihydrochloride salt.
Applications in Drug Discovery
The 2-(aminomethyl)indolizidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic peptide turns and sugar substrates.
A. Glycosidase Inhibition
The scaffold mimics the oxocarbenium ion transition state of glycosides.
-
Mechanism: The protonated bridgehead nitrogen mimics the anomeric charge.
-
Target:
-Mannosidase (Anti-cancer), -Glucosidase (Gaucher's disease).
B. GPCR Ligands
The distance between the bridgehead nitrogen and the primary amine allows this scaffold to span binding pockets in:
-
Serotonin Receptors (5-HT): Indolizidines act as conformationally restricted analogs of tryptamine.
-
Chemokine Receptors (CCR): Used as a core spacer in antagonists.
Handling & Safety Data
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[4] |
| Eye Irritation | H319 | Causes serious eye irritation.[4] |
| STOT-SE | H335 | May cause respiratory irritation.[4] |
Storage Protocol:
-
Hygroscopic: Store under inert atmosphere (Argon/Nitrogen).
-
Temperature: -20°C for long-term storage.
-
Stability: Free base is sensitive to CO
(forms carbamates); always store as the HCl salt.
References
-
Indolizidine Core Identification: Indolizidine (Octahydroindolizine) CAS 13618-93-4.[1][2][5][6] Wikipedia.[1][2][5] [Link][1]
-
Synthetic Methodology (General Indolizidine): Synthesis of Indolizidine Alkaloids. Organic Chemistry Portal. [Link]
-
Alkaloid Context: Indolizidine and Quinolizidine Alkaloids. NIH PubMed. [Link]
Sources
An In-depth Technical Guide to Octahydroindolizine-2-methanamine: Properties, Synthesis, and Potential Applications
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of octahydroindolizine-2-methanamine, a saturated bicyclic amine belonging to the indolizidine alkaloid family. While specific research on the 2-methanamine isomer is limited, this document synthesizes available data and extrapolates from the broader class of octahydroindolizines to present its core chemical properties, potential synthetic routes, and prospective biological significance for researchers, scientists, and drug development professionals. The guide details plausible methodologies for its analysis and characterization, grounded in established chemical principles.
Introduction to the Octahydroindolizine Scaffold
The octahydroindolizine, or indolizidine, core is a nitrogen-bridged bicyclic system (1-azabicyclo[4.3.0]nonane) that forms the structural foundation of a wide array of natural alkaloids.[1][2] These compounds, isolated from sources as diverse as plants, fungi, and the skin of poison-arrow frogs, exhibit a remarkable spectrum of biological activities.[2][3] The indolizidine alkaloids are noted for their pharmacological properties, which include anti-inflammatory, analgesic, antimicrobial, and potential hypoglycemic effects.[2][4] The specific substitution pattern on the octahydroindolizine ring system dictates the molecule's bioactivity and therapeutic potential. This guide focuses on the 2-methanamine derivative, a functionalized indolizidine with potential as a building block in medicinal chemistry.
Core Properties of Octahydroindolizine-2-methanamine
Chemical and Physical Data
A summary of the key identifiers and physicochemical properties for the closely related octahydroindolizin-2-amine is presented below. These values provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Chemical Name | octahydroindolizin-2-amine | Sigma-Aldrich[5] |
| Synonym(s) | octahydro-2-indolizinamine | MilliporeSigma |
| CAS Number | 80220-54-8 | Sigma-Aldrich[5], MilliporeSigma |
| Molecular Formula | C₈H₁₆N₂ | Sigma-Aldrich[5] |
| InChI Key | DNWGGLVQANNAHV-UHFFFAOYSA-N | Sigma-Aldrich[5] |
| Physical Form | Liquid | Sigma-Aldrich[5] |
| Storage Temperature | Room Temperature | Sigma-Aldrich[5] |
Note: Data for the parent amine (octahydroindolizin-2-amine) is used as a proxy due to the limited availability of specific data for the methanamine derivative.
Safety and Handling
Octahydroindolizin-2-amine is classified as a hazardous substance. Proper safety protocols must be strictly followed during its handling and storage.
-
Signal Word: Danger[5]
-
Hazard Statements:
-
Precautionary Statements: Users must adhere to the comprehensive precautionary statements (P-codes) listed in the safety data sheet, which include wearing appropriate personal protective equipment (PPE), ensuring adequate ventilation, and following proper disposal procedures.[5]
Synthesis of the Octahydroindolizine Core
The synthesis of the octahydroindolizine skeleton is a well-explored area of organic chemistry, driven by the desire to access biologically active natural products and their analogs.[3][6] Common synthetic strategies include:
-
1,3-Dipolar Cycloadditions: This is a versatile method for constructing the five-membered ring of the indolizine system. It typically involves the reaction of a pyridinium ylide with a suitable dipolarophile.[3][7]
-
Tschitschibabin (Chichibabin) Reaction: This classic reaction involves the cyclization of N-(ω-haloalkyl)pyridinium salts.[3]
-
Intramolecular Heck Cyclization: This palladium-catalyzed reaction can be used to form the bicyclic system from suitably functionalized precursors.[6]
-
Domino Reactions: Multi-component reactions, such as a domino Grignard addition followed by a Cope-House reaction, have been employed for the stereoselective synthesis of substituted indolizidines.[8]
-
Catalytic Annulation and Cycloisomerization: Modern catalytic methods, including those using copper, gold, or iron, enable the efficient synthesis of the indolizine core from various starting materials like alkynyl imines or 2-alkylazaarenes.[9][10]
The diagram below illustrates a generalized workflow for the synthesis and functionalization of an octahydroindolizine core, leading to a target molecule like octahydroindolizine-2-methanamine.
Caption: Generalized synthetic workflow for octahydroindolizine-2-methanamine.
Potential Biological Activity and Mechanism of Action
While direct pharmacological studies on octahydroindolizine-2-methanamine are scarce, the broader indolizidine alkaloid class is known for significant biological effects.
Anti-Inflammatory Properties
Several octahydroindolizine-type alkaloids isolated from natural sources have demonstrated potent anti-inflammatory activity.[11] For instance, certain compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 cells, with IC₅₀ values significantly lower than the positive control, dexamethasone.[11] This suggests a potential mechanism involving the modulation of inflammatory pathways.
The diagram below outlines a hypothetical signaling pathway illustrating how an indolizidine derivative might exert its anti-inflammatory effects.
Caption: Hypothetical inhibition of the NF-κB pathway by an indolizidine derivative.
Other Potential Pharmacological Activities
Derivatives of the indolizine scaffold have been investigated for a wide range of therapeutic applications, including:
-
Central Nervous System (CNS) Activity: Some indolizine derivatives exhibit CNS-depressant activities.[12]
-
Receptor Antagonism: Certain analogs have shown potential as substance P antagonists and possess anti-5-hydroxytryptamine, antihistamine, and antiacetylcholine properties.[3][12]
-
Antiviral and Antimicrobial Activity: The core structure is a target for the development of new antiviral and antimicrobial agents.[4][13]
The primary amine group in octahydroindolizine-2-methanamine makes it a valuable synthon for creating a library of derivatives to explore these and other potential therapeutic applications.
Experimental Protocols and Analytical Methodologies
Rigorous analytical methods are essential for the characterization and quality control of octahydroindolizine-2-methanamine and its derivatives.
Chromatographic Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of and purifying indolizidine derivatives.
Protocol: Reverse-Phase HPLC for Purity Assessment
-
System: HPLC with UV or Mass Spectrometry (MS) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for lack of a strong chromophore) or MS (preferred for positive identification).
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture) to a concentration of ~1 mg/mL.
Rationale: The use of a mass spectrometer is highly recommended as the octahydroindolizine core lacks a significant UV chromophore, making detection and quantification by UV challenging and less specific.[14][15] The acidic mobile phase ensures that the amine is protonated, leading to better peak shape on silica-based C18 columns.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the chemical structure.
-
¹H NMR: Will show a complex aliphatic region with signals corresponding to the 16 protons on the bicyclic core and the methylene group. The chemical shifts and coupling patterns are critical for determining the stereochemistry of the substituents.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (e.g., ESI-MS): Will determine the molecular weight of the compound. In positive ion mode, the molecule will readily protonate to give a strong [M+H]⁺ signal. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Quantification in Biological Matrices
For pharmacokinetic studies, a sensitive method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.
Protocol: LC-MS/MS for Quantification in Plasma
-
Sample Preparation: a. To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte). b. Perform protein precipitation by adding 300 µL of cold acetonitrile. c. Vortex and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the initial mobile phase for injection.
-
LC Conditions: Utilize a rapid gradient on a UPLC system to ensure high throughput.
-
MS/MS Detection: a. Use an electrospray ionization (ESI) source in positive mode. b. Optimize the precursor ion ([M+H]⁺) and select 2-3 characteristic product ions for Multiple Reaction Monitoring (MRM). c. Develop a calibration curve using standards of known concentrations in the same biological matrix.
Rationale: Protein precipitation is a straightforward and effective method for cleaning up plasma samples.[15] The use of an internal standard is crucial for correcting for variations in sample recovery and matrix effects. The high selectivity and sensitivity of MRM allow for accurate quantification even at very low concentrations.[16]
Conclusion and Future Directions
Octahydroindolizine-2-methanamine is a promising, yet underexplored, chemical entity. As a functionalized derivative of the pharmacologically significant indolizidine scaffold, it holds potential as a key building block for the synthesis of novel therapeutic agents. Its primary amine handle provides a versatile point for derivatization, enabling the exploration of structure-activity relationships in the pursuit of compounds with enhanced potency and selectivity for various biological targets, including inflammatory pathways, CNS receptors, and microbial pathogens. Future research should focus on the stereoselective synthesis of its enantiomers, comprehensive pharmacological profiling, and detailed mechanistic studies to fully unlock its therapeutic potential.
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PubChem. 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine. [Link]
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PubMed. Anti-inflammatory octahydroindolizine alkaloid enantiomers from Dendrobium crepidatum. [Link]
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Royal Society of Chemistry. Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. [Link]
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Allergan. SAFETY DATA SHEET. [Link]
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Cheméo. Chemical Properties of Indolizine, octahydro- (CAS 13618-93-4). [Link]
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PMC. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]
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Organic Chemistry Portal. Synthesis of Indolizines via Reaction of 2-Substitued Azaarenes with Enals by an Amine-NHC Relay Catalysis. [Link]
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PubMed. First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach. [Link]
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- 9. Indolizine synthesis [organic-chemistry.org]
- 10. Synthesis of Indolizines via Reaction of 2-Substitued Azaarenes with Enals by an Amine-NHC Relay Catalysis [organic-chemistry.org]
- 11. Anti-inflammatory octahydroindolizine alkaloid enantiomers from Dendrobium crepidatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemical Profiling of 2-Aminomethyl-octahydroindolizine
The following technical guide details the stereochemical architecture, synthesis, and characterization of 2-aminomethyl-octahydroindolizine. This document is structured for researchers engaged in medicinal chemistry and lead optimization.
Technical Guide & Whitepaper
Executive Summary
The octahydroindolizine (indolizidine) scaffold is a bicyclic pharmacophore ubiquitous in bioactive alkaloids (e.g., swainsonine, castanospermine) and synthetic GPCR ligands (e.g., histamine H3 antagonists). The 2-aminomethyl-octahydroindolizine derivative represents a critical "privileged structure" where the spatial orientation of the primary amine dictates receptor affinity and metabolic stability.
This guide analyzes the four distinct stereoisomers arising from the two chiral centers (C2 and C9) and the ring fusion thermodynamics. It provides a roadmap for their synthesis, separation, and structural assignment.
The Stereochemical Core
The 2-aminomethyl-octahydroindolizine molecule possesses two permanent stereogenic centers:
-
C9 (Bridgehead Carbon): Defines the absolute configuration of the bicyclic fusion.
-
C2 (Substituent Carbon): Determines the vector of the aminomethyl group relative to the scaffold.
Ring Fusion Geometry
Unlike quinolizidines, which almost exclusively adopt a trans-fused conformation, indolizidines are more flexible. However, in the absence of constraining substituents (like internal H-bonds found in polyhydroxylated alkaloids), the trans-fused conformation is thermodynamically preferred by approximately 2.4 kcal/mol.
-
Trans-fused: The bridgehead proton (H9) and the nitrogen lone pair are anti-periplanar.
-
Cis-fused: The bridgehead proton and lone pair are gauche.
For this guide, we focus on the thermodynamically dominant trans-fused scaffold, which fixes the nitrogen inversion and treats the C9-H stereochemistry as the anchor.
Isomer Enumeration
Assuming a trans-fused core, the relative stereochemistry between C2 and C9 yields four resolvable stereoisomers.
| Isomer Label | C2 Config | C9 Config | Relative Orientation | Thermodynamic Note |
| Isomer A | R | R | Syn / Equatorial | Often most stable if substituent is equatorial. |
| Isomer B | S | S | Syn / Equatorial | Enantiomer of A. |
| Isomer C | R | S | Anti / Axial | Sterically crowded; higher energy. |
| Isomer D | S | R | Anti / Axial | Enantiomer of C. |
*Note: Axial/Equatorial designation depends on the specific puckering of the 5-membered ring, but generally, substituents prefer pseudo-equatorial positions to minimize 1,3-diaxial interactions.
Visualizing the Stereochemical Landscape
The following diagram illustrates the logical hierarchy of these isomers and their relationship to the bridgehead configuration.
Figure 1: Stereochemical hierarchy of 2-aminomethyl-octahydroindolizine, classifying isomers by relative configuration (Syn/Anti) and absolute configuration.
Synthesis Strategies
To access specific isomers with high enantiopurity, "Chiral Pool" synthesis is superior to resolution of racemates.
Route A: The Proline Expansion (Targeting C9-S)
Starting from (S)-Proline , the C9 stereocenter is established early. The 6-membered ring is constructed via ring-closing metathesis (RCM) or Dieckmann condensation.
-
Starting Material: (S)-Proline methyl ester.
-
N-Alkylation: Reaction with 4-bromo-1-butene (or equivalent electrophile).
-
Cyclization: RCM to form the dehydropiperidine ring.
-
Reduction: Hydrogenation sets the C9 stereochemistry. Note: Hydrogenation usually occurs from the less hindered face, often yielding the trans-fused system.
-
C2 Functionalization: The pre-existing carboxylate at C2 (from proline) is converted to the aminomethyl group.
-
Result: Predominantly (2S, 9S) or (2R, 9S) depending on epimerization control at C2.
-
Route B: Aza-Prins Cyclization
For diverse analog generation, the Aza-Prins reaction allows the formation of the indolizidine core from 2-allylpyrrolidines.[1] This method often yields high diastereoselectivity due to the chair-like transition state of the cyclization.[1]
Analytical Characterization
Distinguishing the isomers requires a combination of NMR and IR spectroscopy.
Bohlmann Bands (IR/Raman)
A definitive diagnostic for trans-fused nitrogen bicycles.
-
Observation: C-H stretching bands in the 2700–2800 cm⁻¹ region.
-
Mechanism: Anti-periplanar interaction between the N lone pair and adjacent axial C-H bonds weakens the C-H bond, lowering the frequency.
-
Interpretation: Strong Bohlmann bands indicate trans-fusion . Absence indicates cis-fusion or N-inversion.
NMR Spectroscopy
-
¹³C NMR: The chemical shift of C9 is diagnostic. In trans-fused systems, C9 typically appears upfield (approx. 60-65 ppm) compared to cis-fused analogs.
-
NOESY: Nuclear Overhauser Effect correlations between H9 and the H2 proton can confirm relative stereochemistry (syn vs anti).
Experimental Protocol: Nitrile Reduction to Aminomethyl
This protocol describes the final step in generating the 2-aminomethyl moiety from a 2-cyano-octahydroindolizine intermediate. This transformation preserves the stereochemistry established in previous steps.[2]
Objective: Conversion of (2R, 9R)-octahydroindolizine-2-carbonitrile to (2R, 9R)-2-aminomethyl-octahydroindolizine.
Reagents:
-
Lithium Aluminum Hydride (LiAlH₄) (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) (for quenching)
Workflow:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Argon atmosphere.
-
Charging: Add anhydrous THF (20 mL) and LiAlH₄ solution (3.0 equiv, 15 mmol). Cool to 0°C.
-
Addition: Dissolve the nitrile substrate (5 mmol) in THF (10 mL) and add dropwise to the hydride suspension over 20 minutes.
-
Reaction: Allow to warm to room temperature, then heat to reflux (66°C) for 4 hours. Monitor consumption of nitrile by TLC (vanishing spot) or LC-MS.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
0.6 mL water
-
0.6 mL 15% NaOH (aq)
-
1.8 mL water
-
-
Isolation: Stir for 30 minutes until a white granular precipitate forms. Filter through a celite pad. Wash the pad with diethyl ether.
-
Purification: Concentrate the filtrate in vacuo. The resulting amine is often an oil. Purify via Kugelrohr distillation or convert to the HCl salt for recrystallization.
Validation:
-
Mass Spec: Expected [M+H]⁺ = 155.15 m/z.
-
¹H NMR: Look for the disappearance of the alpha-cyano proton and appearance of the methylene doublet (–CH₂–NH₂) at ~2.6 ppm.
References
-
Stereoselective Synthesis of Indolizidines via Hydroformylation Lazzaroni, R., & Settambolo, R. (2011).[2] Synthesis of indolizidines from optically pure α-amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles. [2]
-
Conformational Analysis of Indolizidin-2-one Amino Acids Goudreau, S. R., et al. (2014).[3][4] Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics.
-
Aza-Prins Cyclization for Indolizidine Synthesis Coughlin, G. M., et al. (2012).[1] An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines.
-
Indolizidine Alkaloids and Pharmacological Properties Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids.
-
Absolute Configuration Determination Prelog, V., & Helmchen, G. (1982). Basic principles of the CIP-system and proposals for a revision.
Sources
- 1. An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of indolizidines from optically pure α-amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Octahydroindolizin-2-ylmethanamine: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Octahydroindolizin-2-ylmethanamine, a key heterocyclic scaffold. We will delve into its fundamental chemical properties, explore the rationale behind its synthesis and characterization, and discuss its burgeoning applications in the field of medicinal chemistry. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics.
Core Molecular Attributes of Octahydroindolizin-2-ylmethanamine
Octahydroindolizin-2-ylmethanamine, systematically named (octahydroindolizin-2-yl)methanamine and often referred to as octahydro-2-indolizinamine, is a bicyclic diamine. The core of this molecule is the saturated indolizine ring system, also known as indolizidine. The nomenclature can sometimes be ambiguous; however, established chemical databases and suppliers confirm that "Octahydroindolizin-2-ylmethanamine" and "Octahydroindolizin-2-amine" with the CAS number 80220-54-8 refer to the same chemical entity. This guide will proceed with the data associated with this CAS number.
The fundamental properties of this compound are crucial for its application in drug design, influencing factors such as solubility, membrane permeability, and receptor-ligand interactions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆N₂ | [1] |
| Molecular Weight | 140.23 g/mol | [2] |
| Monoisotopic Mass | 140.13135 Da | [1] |
| CAS Number | 80220-54-8 | [2] |
| IUPAC Name | 1,2,3,5,6,7,8,8a-octahydroindolizin-2-amine | [1] |
| InChI Key | DNWGGLVQANNAHV-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 0.4 | [1] |
Strategic Synthesis and Stereochemical Considerations
The synthesis of octahydroindolizine derivatives is a field of active research, driven by the stereochemical complexity and the therapeutic potential of these scaffolds. The creation of specific stereoisomers is often paramount, as biological activity is highly dependent on the three-dimensional arrangement of the molecule.
Conceptual Synthesis Workflow
A general and robust strategy for the synthesis of octahydroindolizine cores often involves a stereocontrolled intramolecular cyclization reaction. The following diagram illustrates a conceptual workflow, highlighting the critical stages in achieving the desired scaffold. The choice of starting materials and catalysts is crucial in directing the stereochemical outcome.
Caption: Conceptual workflow for the synthesis of Octahydroindolizin-2-ylmethanamine.
The causality behind this multi-step approach lies in the necessity to control stereochemistry. The introduction of a chiral element early in the synthesis, either through a chiral auxiliary or an asymmetric catalyst, dictates the stereochemistry of the subsequent cyclization. Intramolecular reactions are often favored as they are entropically more favorable and can lead to high diastereoselectivity. The final functional group interconversion to introduce the amine at the C-2 position can be achieved through various established methods, such as reductive amination of a corresponding ketone.
Rigorous Characterization: A Self-Validating System
The structural elucidation of the final compound and all intermediates is non-negotiable for ensuring the integrity of the research. A combination of spectroscopic techniques provides a self-validating system to confirm the identity and purity of the synthesized Octahydroindolizin-2-ylmethanamine.
Standard Operating Protocol for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment of the molecule. The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values will confirm the connectivity of the protons in the octahydroindolizine core and the methanamine side chain.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical environments. This is crucial for confirming the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity between different parts of the molecule.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule, which in turn confirms the elemental composition (molecular formula). The predicted monoisotopic mass is 140.13135 Da.[1]
-
Tandem Mass Spectrometry (MS/MS): To analyze the fragmentation pattern of the molecule. This provides further structural information and can be used for comparison with known standards or for structural elucidation of novel derivatives.
-
-
Chromatographic Analysis:
-
Liquid Chromatography (LC) or Gas Chromatography (GC): To assess the purity of the compound. A single, sharp peak is indicative of a pure sample.
-
Chiral Chromatography: If a stereoselective synthesis was performed, chiral LC or GC is necessary to determine the enantiomeric excess (ee) or diastereomeric excess (de) of the product.
-
The Role of Octahydroindolizine Scaffolds in Drug Development
The indolizine and its saturated counterpart, indolizidine, are considered "privileged scaffolds" in medicinal chemistry. This is due to their prevalence in a wide array of natural products with diverse biological activities. The rigid, bicyclic nature of the octahydroindolizine core allows for the precise spatial orientation of functional groups, which is critical for high-affinity interactions with biological targets.
Therapeutic Potential and Signaling Pathways
Derivatives of the octahydroindolizine scaffold have been investigated for a multitude of therapeutic applications:
-
Antiviral Agents: The structural rigidity and basic nitrogen atoms of the octahydroindolizine core make it an attractive scaffold for the design of inhibitors of viral enzymes, such as proteases. For instance, octahydroindole-based peptidomimetics have been developed as broad-spectrum inhibitors against coronaviruses like HCoV-OC43 and SARS-CoV-2.[3]
-
Anti-inflammatory Agents: Certain indolizine derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[4] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
-
Neuropharmacology: The indolizidine alkaloid family, from which this scaffold is derived, includes compounds with significant effects on the central nervous system. This has led to the exploration of synthetic derivatives for their potential in treating neurological and psychiatric disorders.
The following diagram illustrates the logical relationship between the core scaffold and its potential therapeutic applications.
Caption: Relationship between the octahydroindolizine scaffold and its therapeutic applications.
Conclusion
Octahydroindolizin-2-ylmethanamine represents a valuable building block in the synthesis of novel therapeutic agents. Its well-defined three-dimensional structure and the potential for stereoselective functionalization make it an attractive starting point for the development of potent and selective modulators of various biological targets. A thorough understanding of its chemical properties, coupled with robust synthetic and analytical methodologies, is essential for unlocking the full therapeutic potential of this versatile scaffold.
References
-
Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution . Organic & Biomolecular Chemistry. [Link]
-
Octahydroindolizin-2-amine (C8H16N2) . PubChemLite. [Link]
-
Octahydroindolizine, (R)-(-)- | C8H15N | CID 637981 . PubChem. [Link]
-
1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine . PubChem. [Link]
-
Octahydroindolizin-2-amine . MilliporeSigma. [Link]
-
Stereocontrolled construction of octahydroquinolizines, octahydroindolizines, hexahydrobenzo[a]quinolizines, and an octahydroindolo[2,3-a]quinolizine by an intramolecular double Michael reaction: synthesis of (±)epilupinine . Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Indolizine synthesis . Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Indolizines and their Derivatives . ResearchGate. [Link]
-
Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2 . PubMed. [Link]
-
Efficient synthesis and characterization of novel indolizines: Exploration of: In vitro COX-2 inhibitory activity and molecular modelling studies . ResearchGate. [Link]
-
Rapid synthesis of azoindolizine derivatives via aryldiazonium salts . National Center for Biotechnology Information. [Link]
Sources
- 1. PubChemLite - Octahydroindolizin-2-amine (C8H16N2) [pubchemlite.lcsb.uni.lu]
- 2. Octahydroindolizin-2-amine - [sigmaaldrich.com]
- 3. Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Indolizidine Ring System: Chemical Biology, Biosynthetic Logic, and Therapeutic Applications
Topic: Indolizidine Ring System Chemical Biology Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indolizidine ring system—a bicyclic framework consisting of a five-membered pyrrolidine ring fused to a six-membered piperidine ring across a bridgehead nitrogen—represents a "privileged scaffold" in chemical biology. This architecture forms the core of numerous alkaloids (e.g., swainsonine, castanospermine, lentiginosine) that function as potent glycosidase inhibitors and ion channel modulators.
This guide synthesizes the latest structural, biosynthetic, and synthetic knowledge regarding indolizidines.[1] It highlights the 2024-2025 elucidation of the swainsonine biosynthetic gene cluster, details transition-state mimicry mechanisms, and provides actionable protocols for chemical synthesis and enzymatic assay validation.
Structural & Stereochemical Fundamentals
The indolizidine skeleton (1-azabicyclo[4.3.0]nonane) exhibits unique conformational flexibility that drives its biological activity.
Nomenclature and Numbering
The bridgehead nitrogen is position 4. The ring fusion allows for cis or trans configurations, though the trans-fused system is generally more thermodynamically stable in simple unsubstituted indolizidines. However, natural polyhydroxylated alkaloids often adopt specific conformations dictated by substituent effects (e.g., hydroxyl groups) and hydrogen bonding networks.
Conformational Analysis
-
Trans-fused: The nitrogen lone pair is anti-periplanar to the bridgehead hydrogen (C9-H). Both rings typically adopt chair-like conformations.
-
Cis-fused: The nitrogen lone pair is gauche to the bridgehead hydrogen. This fusion allows for a "folding" of the molecule, often observed in pseudo-sugar mimics where the indolizidine acts as a bicyclic iminosugar.
Biosynthetic Pathways: The Swainsonine Paradigm[2][3]
Historically, indolizidine biosynthesis was categorized broadly into lysine-derived (via pipecolic acid) or polyketide-derived pathways. Recent breakthroughs (2024-2025) have fully elucidated the complex enzymatic logic for swainsonine , revealing a hybrid PKS-NRPS assembly line and a novel epimerization mechanism.
The Swainsonine Gene Cluster (Swn)
The biosynthesis involves a non-ribosomal peptide-polyketide synthase hybrid (SwnK) and a suite of tailoring enzymes.[2][3][4]
-
SwnK (PKS-NRPS): Condenses malonyl-CoA with L-pipecolic acid (derived from L-lysine) to form the indolizidinone core.[5]
-
SwnH1 & SwnH2 (Fe(II)/
-KG Dioxygenases): Catalyze stereoselective hydroxylations.[3][6][7][8] SwnH2 is multifunctional, performing both hydroxylation and amine desaturation.[2] -
SwnN (Imine Reductase): A crucial enzyme that mediates a redox-neutral epimerization.[9][2] It reduces the iminium intermediate with high stereocontrol, dictated by the hydroxylation state established by SwnH1.[9][2][3]
Biosynthetic Logic Diagram
Figure 1: The biosynthetic pathway of (-)-swainsonine, highlighting the roles of the SwnK assembly line and the SwnH/SwnN tailoring enzymes in establishing stereochemistry.
Chemical Biology & Mechanism of Action[5][8]
The therapeutic utility of indolizidines stems primarily from their ability to mimic the oxocarbenium ion transition state of glycosidase hydrolysis.
Glycosidase Inhibition Mechanism
Glycosidases cleave glycosidic bonds via a transition state where the anomeric carbon adopts a planar, half-chair conformation with significant positive charge character.
-
Protonation: The bridgehead nitrogen of the indolizidine (pKa ~ 8-9) is protonated at physiological pH.
-
Charge Mimicry: This ammonium cation mimics the positive charge of the oxocarbenium ion.
-
Shape Mimicry: The fixed bicyclic structure places hydroxyl groups in positions that perfectly overlay with the substrate's hydroxyls, tricking the enzyme's active site.
Therapeutic Targets
-
-Mannosidase II (Golgi): Inhibited by Swainsonine.[7][10][11] Blocking this enzyme prevents the formation of complex N-glycans (e.g.,
1,6-branching), which are associated with tumor metastasis. - -Glucosidases (ER): Inhibited by Castanospermine. This disrupts the calnexin/calreticulin cycle, preventing the proper folding of viral envelope glycoproteins (e.g., HIV gp120, Dengue E protein), thus acting as a broad-spectrum antiviral.
-
Lysosomal Enzymes: Paradoxically, at sub-inhibitory concentrations, these molecules act as pharmacological chaperones , stabilizing unstable mutant enzymes (e.g., in Pompe or Fabry disease) and trafficking them to the lysosome.
Figure 2: Mechanism of Action. The protonated indolizidine mimics the geometry and charge of the oxocarbenium transition state, competitively inhibiting the glycosidase.
Synthetic Methodologies
Total synthesis allows for the generation of non-natural isomers to probe structure-activity relationships (SAR). Ring-Closing Metathesis (RCM) is the most robust strategy for constructing the bicyclic core.
Retrosynthetic Analysis (Lentiginosine)
A common strategy involves building a functionalized pyrrolidine or piperidine core and closing the second ring via RCM.
Figure 3: Retrosynthetic logic for (-)-Lentiginosine utilizing Ring-Closing Metathesis (RCM) as the key cyclization step.
Detailed Experimental Protocols
Protocol A: Representative Synthesis of Indolizidine Core via RCM
Based on methodologies adapted from Singh et al. and Cardona et al.
Objective: Synthesis of the bicyclic alkene precursor to lentiginosine.
Reagents:
-
Diene substrate (e.g., (2S,3S)-1-allyl-2-vinyl-3-(benzyloxy)pyrrolidine)
-
Grubbs' 2nd Generation Catalyst[12]
-
Dichloromethane (DCM), anhydrous, degassed
-
Argon atmosphere
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cool under a stream of argon.
-
Dissolution: Dissolve the diene substrate (1.0 mmol) in anhydrous, degassed DCM (100 mL). Note: High dilution (0.01 M) is critical to favor intramolecular cyclization over intermolecular polymerization.
-
Catalyst Addition: Add Grubbs' 2nd Generation Catalyst (5 mol%, 42 mg) in one portion.
-
Reaction: Reflux the mixture at 40°C under argon for 4–12 hours. Monitor reaction progress by TLC (Target Rf usually lower than starting material).
-
Quenching: Cool to room temperature. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester the ruthenium species.
-
Purification: Filter the mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation: Confirm structure via 1H NMR (look for disappearance of terminal alkene protons and appearance of internal alkene signals at
5.6–5.9 ppm).
Protocol B: Jack Bean -Mannosidase Inhibition Assay
Standard colorimetric assay for evaluating indolizidine potency.
Objective: Determine the IC50 of a candidate indolizidine inhibitor.
Materials:
-
Enzyme:
-Mannosidase from Canavalia ensiformis (Jack bean) (Sigma M7257). -
Substrate: p-Nitrophenyl-
-D-mannopyranoside (pNP-Man) (Sigma N2127). -
Buffer: 0.2 M Sodium Acetate buffer, pH 4.5.
-
Stop Solution: 0.2 M
(pH ~10). -
Inhibitor: Stock solution of Indolizidine (e.g., Swainsonine) in water.
Workflow:
-
Preparation: Dilute enzyme in Acetate buffer to ~0.5 Units/mL. Prepare substrate solution (2 mM pNP-Man) in Acetate buffer.
-
Incubation:
-
Reaction Start: Add 50
L of Substrate solution to each well. -
Kinetics: Incubate at 37°C for 10–20 minutes. The solution will turn faint yellow as p-nitrophenol is released.
-
Termination: Add 100
L of Stop Solution ( ). The high pH shifts the p-nitrophenol equilibrium to the nitrophenolate anion (intense yellow). -
Measurement: Read Absorbance at 405 nm using a microplate reader.
-
Analysis: Plot % Inhibition vs. Log[Inhibitor]. Fit data to a sigmoidal dose-response curve to calculate IC50.
References
-
Biosynthesis of the
-D-Mannosidase Inhibitor (–)-Swainsonine. bioRxiv, 2024. Link -
Recent advances in the total synthesis of indolizidine iminosugars. Heterocycles, 2011. Link
-
Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization. Organic Letters, 2020. Link
-
Mechanism of Inhibition of Jack Bean
-Mannosidase by Swainsonine. Biochem. J., 1980.[11] Link -
Castanospermine: A Potent Inhibitor of Glycosidases. Grokipedia, 2024. Link
-
Alpha-Mannosidase Assay Protocol. Sigma-Aldrich Product Information. Link
Sources
- 1. Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the α-D-Mannosidase Inhibitor (–)-Swainsonine | bioRxiv [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Castanospermine - Wikipedia [en.wikipedia.org]
- 6. Biosynthesis of the alpha-D-Mannosidase Inhibitor (-)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of the alpha-D-Mannosidase Inhibitor (-)-Swainsonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
- 11. Mechanism of Inhibition of Jack Bean α-Mannosidase by Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 13. Alpha Mannosidase • QA-Bio • Highest Purity • Extremely Stable [qa-bio.com]
Saturated Bicyclic Nitrogen Heterocycles: A Technical Guide for Drug Discovery
Executive Summary
The "Escape from Flatland" Imperative In modern drug discovery, the transition from planar aromatic scaffolds to saturated, three-dimensional (3D) architectures is a proven strategy to improve clinical success rates. Saturated Bicyclic Nitrogen Heterocycles (SBNHs) represent the apex of this approach. Unlike their flat aromatic counterparts (e.g., pyridine, indole), SBNHs offer defined spatial vectors, improved aqueous solubility, and superior metabolic stability.
This guide provides a technical analysis of SBNHs, focusing on their structural classification, unique physicochemical properties, and cutting-edge synthetic methodologies. It is designed for medicinal chemists seeking to leverage these scaffolds as bioisosteres to optimize potency and pharmacokinetic (PK) profiles.
Part 1: Structural Classification & Logic
SBNHs are categorized by the connectivity of their rings. This topology dictates their 3D shape (Fsp³) and vector orientation.
Classification Hierarchy
-
Fused Systems: Two rings share a common bond.
-
Examples: Indolizidine (5,6-fused), Quinolizidine (6,6-fused), Octahydropyrrolo[3,4-c]pyrrole.
-
Properties: Often mimic peptide turns; moderate rigidity.
-
-
Bridged Systems: Two rings share two non-adjacent atoms (bridgeheads).
-
Examples: Quinuclidine (1-azabicyclo[2.2.2]octane), Tropane (8-azabicyclo[3.2.1]octane), 6-azabicyclo[3.1.1]heptane.
-
Properties: High rigidity, defined exit vectors, "tied-back" lone pairs.
-
-
Spiro Systems: Two rings share a single atom.
-
Examples: 2-azaspiro[3.3]heptane, Spiro[3.5]nonane derivatives.
-
Properties: High Fsp³, novel IP space, often used to block metabolic hotspots.
-
Visualization: Structural Taxonomy
Figure 1: Hierarchical classification of SBNHs. The 6-azabicyclo[3.1.1]heptane scaffold is highlighted as an emerging high-value bioisostere.
Part 2: Physicochemical Properties
The incorporation of nitrogen into a rigid bicyclic framework dramatically alters basicity and lipophilicity compared to acyclic or monocyclic amines.
The "Tied-Back" Effect on Basicity
In bridged systems like quinuclidine, the alkyl chains are "tied back," preventing the steric shielding of the nitrogen lone pair. Additionally, the rigid cage structure prevents the nitrogen from pyramidalizing or re-hybridizing, often making the lone pair more accessible for protonation (higher pKa) compared to freely rotating acyclic amines. However, inductive effects from additional heteroatoms (as in DABCO) can lower pKa.
Table 1: Comparative Basicity of Tertiary Amines
| Compound | Structure | pKa (Conjugate Acid) | Mechanistic Insight |
| Quinuclidine | 1-azabicyclo[2.2.2]octane | 11.0 – 11.3 | Steric Exposure: Alkyl groups are held back, exposing the lone pair. No bond rotation energy penalty upon protonation. |
| Triethylamine | Et₃N | 10.7 – 10.8 | Steric Hindrance: Ethyl groups can rotate to shield the lone pair, slightly reducing accessibility compared to quinuclidine. |
| DABCO | 1,4-diazabicyclo[2.2.2]octane | 8.7 (N1) / 3.0 (N2) | Inductive Withdrawal: The second nitrogen withdraws electron density through the σ-framework, lowering the basicity of the first nitrogen. |
| Piperidine | Monocyclic | 11.2 | Similar to quinuclidine but lacks the rigid bridgehead constraint. |
Lipophilicity & Metabolic Stability
-
LogP Modulation: SBNHs generally exhibit lower LogP than their aromatic bioisosteres (e.g., replacing a phenyl ring with bicyclo[1.1.1]pentane or azabicycloalkane).
-
Metabolic Blocking: The bridgehead carbons in systems like adamantane or quinuclidine are often resistant to oxidative metabolism (CYP450), unlike the benzylic positions of planar aromatics.
Part 3: Synthetic Methodologies
Accessing these strained, 3D scaffolds has historically been challenging. Modern photoredox catalysis has revolutionized this field.
The "Rule-Breaker": Photochemical [2+2] Cycloaddition
A critical recent advancement is the synthesis of 6-azabicyclo[3.1.1]heptanes (6-N-BCHeps).[1] These are bridged bioisosteres of piperazines. Traditional ring closures favor 5-membered rings (Baldwin's rules: 5-exo-trig). However, visible-light-mediated intramolecular [2+2] cycloaddition allows for the formation of the strained 4-membered bridge, defying the "Rule of Five."
Mechanism:
-
Excitation: An Ir(III) photocatalyst is excited by blue light.
-
Energy Transfer (EnT): The excited catalyst transfers energy to the alkene/diene moiety of the substrate (an aza-1,6-diene).
-
Cyclization: The excited substrate undergoes a crossed [2+2] cycloaddition to form the bridged system.
Visualization: Synthesis of 6-azabicyclo[3.1.1]heptanes
Figure 2: Photochemical workflow for accessing the 6-azabicyclo[3.1.1]heptane core via energy transfer catalysis.
Part 4: Medicinal Chemistry Applications[2][3][4][5][6]
Bioisosterism
SBNHs are powerful bioisosteres for planar rings:
-
Phenyl Replacement: Bicyclo[1.1.1]pentane (and its aza-analogs) mimics the size and geometry of a phenyl ring but without the pi-stacking or metabolic liability.
-
Piperazine Replacement: 6-azabicyclo[3.1.1]heptane mimics the vectors of piperazine but adds rigidity, potentially improving selectivity by locking the bioactive conformation.
Case Study: Granisetron (5-HT3 Antagonist)
Granisetron utilizes a quinuclidine (1-azabicyclo[2.2.2]octane) core fused to an indazole.
-
Role of SBNH: The basic nitrogen of the quinuclidine is protonated at physiological pH. It forms a critical cation-π interaction with Tryptophan 183 (W183) in the 5-HT3 receptor binding pocket.
-
Geometry: The rigid quinuclidine cage positions the cationic nitrogen perfectly between aromatic residues (W90, F226, Y234), a precision difficult to achieve with a flexible diethylamine chain.
Visualization: Granisetron Binding Mode
Figure 3: Schematic of Granisetron binding in the 5-HT3 receptor. The rigid quinuclidine core ensures precise placement of the cationic nitrogen.
Part 5: Experimental Protocol
Synthesis of 6-Azabicyclo[3.1.1]heptane via Visible-Light [2+2] Cycloaddition
Objective: To synthesize a bridged 6-azabicyclo[3.1.1]heptane scaffold from an acyclic aza-1,6-diene precursor using iridium-catalyzed energy transfer.
Materials
-
Substrate: N-(2-phenylallyl)-N-(styryl)methanamine derivative (Aza-1,6-diene precursor).
-
Catalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 or fac-Ir(ppy)3 (1.0 - 2.0 mol%).
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (Degassed).
-
Light Source: Blue LEDs (450 nm, ~40-60 W).
-
Atmosphere: Nitrogen or Argon (Strictly oxygen-free).
Step-by-Step Methodology
-
Preparation:
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aza-1,6-diene substrate (0.2 mmol, 1.0 equiv).
-
Add the Iridium photocatalyst (0.002 mmol, 1.0 mol%).
-
Evacuate and backfill the tube with Nitrogen three times to remove oxygen (Oxygen quenches the triplet state).
-
-
Solvation:
-
Add anhydrous, degassed MeCN (2.0 mL, 0.1 M concentration) via syringe under Nitrogen flow.
-
Seal the tube tightly.
-
-
Irradiation:
-
Place the reaction vessel approximately 2-5 cm from the Blue LED light source.
-
Stir the reaction mixture vigorously at room temperature (25 °C) under irradiation. Use a fan to prevent overheating if necessary.
-
Monitor reaction progress by TLC or LC-MS (typically 12–24 hours).
-
-
Workup:
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Resuspend the residue in DCM/Water. Extract with DCM (3 x 10 mL).
-
Dry combined organic layers over Na₂SO₄, filter, and concentrate.[2]
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Yield Expectation: 60–85% of the bicyclic product.
-
Validation:
-
1H NMR: Look for the disappearance of olefinic protons and the appearance of high-field bridgehead protons (typically 2.0–4.0 ppm depending on substitution).
-
Stereochemistry: The reaction typically yields the exo-isomer due to the geometric constraints of the [2+2] cycloaddition.
References
-
Breaking the "Rule-of-Five" to Access Bridged Bicyclic Heteroaromatic Bioisosteres Zhang, Z., et al. ChemRxiv (2025) [Link]
-
Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations Lin, Z., et al. Journal of the American Chemical Society (2024) [Link][3][4][5]
-
Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer ChemRxiv (Preprint) [Link]
-
Correlation between pKa and reactivity of quinuclidine-based catalysts Aggarwal, V. K., et al. Journal of Organic Chemistry (2003) [Link][6]
-
Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Lummis, S. C. R., et al. PMC (NIH) [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. orgsyn.org [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction: discovery of quinuclidine as optimum catalyst leading to substantial enhancement of scope - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Advanced Amide Coupling Protocols Utilizing 2-(Aminomethyl)indolizidine
Introduction & Structural Rationale
2-(Aminomethyl)indolizidine (systematically named octahydroindolizin-2-ylmethanamine) is a highly valuable,
Successfully utilizing this building block in amide couplings requires navigating its unique structural features: a highly nucleophilic primary aliphatic amine paired with a basic, sterically hindered tertiary bridgehead nitrogen.
Mechanistic Causality & Reaction Design
When designing amide coupling reactions with 2-(aminomethyl)indolizidine, several structural nuances dictate the experimental choices:
-
Salt Form and Microenvironment pH: The reagent is commercially supplied and most bench-stable as a dihydrochloride salt (CAS: 1315365-11-7)[2]. Consequently, any coupling reaction requires a stoichiometric excess of a non-nucleophilic organic base (e.g., N,N-diisopropylethylamine, DIPEA) to fully liberate the primary amine. Failure to achieve a basic microenvironment (pH > 8) results in sluggish coupling due to the protonation of the highly basic primary amine.
-
Chemoselectivity: The indolizidine core contains a tertiary bridgehead nitrogen. While this nitrogen is basic, it is sterically hindered and lacks the necessary protons to form a stable amide. This ensures that acylation occurs exclusively at the primary aminomethyl group without the need for protecting groups.
-
Purification Considerations: The resulting amide product retains the basic tertiary amine of the indolizidine core. This basic center interacts strongly with acidic silanol groups on standard silica gel, causing severe peak tailing. Purification protocols must therefore employ basic modifiers (e.g., 1–5%
or in the mobile phase) or reverse-phase chromatography utilizing basic buffers.
Workflow Visualization
Workflow for amide coupling with 2-(aminomethyl)indolizidine.
Quantitative Reagent Selection
Selecting the correct coupling reagent depends on the steric bulk of the carboxylic acid and the scale of the reaction.
| Coupling Reagent | Equivalents | Base Required | Yield Expectation | Epimerization Risk | Byproduct Removal | Ideal Use Case |
| HATU | 1.1 - 1.2 | DIPEA (3.0 - 4.0 eq) | >85% | Low | Moderate (Requires aqueous washes) | Sterically hindered or complex acids |
| T3P (50% in EtOAc) | 1.5 - 2.0 | DIPEA/TEA (3.0 - 5.0 eq) | 75 - 90% | Very Low | Excellent (Completely water-soluble) | Scale-up, aliphatic acids |
| EDC / HOBt | 1.2 / 1.2 | DIPEA (3.0 eq) | 70 - 85% | Moderate | Good (Aqueous extraction) | General purpose, cost-sensitive |
Self-Validating Experimental Protocols
Protocol A: High-Efficiency Coupling using HATU
Target Application: Coupling 2-(aminomethyl)indolizidine with sterically hindered or complex carboxylic acids (e.g., trienecarboxylic acids used in natural product synthesis). Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which overcomes steric clashes that would otherwise stall the reaction.
-
Preparation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.
-
Activation: Add DIPEA (2.0 eq) dropwise to the mixture at 0 °C.
-
Validation: The solution will rapidly turn pale yellow, visually confirming the formation of the active ester. Stir for 15 minutes.
-
-
Nucleophile Addition: In a separate vial, suspend 2-(aminomethyl)indolizidine dihydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (2.0 eq).
-
Causality: This pre-neutralization step ensures the primary amine is fully free-based before introduction to the active ester, preventing competitive hydrolysis of the HOAt ester by ambient moisture.
-
-
Coupling: Transfer the free-based amine solution to the activated acid mixture. Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Validation: Monitor by LC-MS. The disappearance of the activated ester mass and the appearance of the desired product mass (
) confirms completion.
-
-
Workup: Dilute the reaction with EtOAc and wash sequentially with saturated
, water (3x to remove DMF), and brine.-
Causality: Skipping the
wash leaves residual HOAt in the organic layer, which strongly co-elutes with basic indolizidine products during chromatography.
-
Protocol B: Scalable Coupling using T3P
Target Application: Milligram to gram-scale synthesis where chromatographic purification is undesirable. Propylphosphonic anhydride (T3P) offers a reliable method with good yields and straightforward purification for indolizine-based scaffolds[3]. Causality: T3P is exceptionally mild and generates completely water-soluble phosphonic acid byproducts, making it the premier choice for scaling up without tedious downstream processing.
-
Preparation: Suspend the carboxylic acid (1.0 eq) and 2-(aminomethyl)indolizidine dihydrochloride (1.1 eq) in anhydrous EtOAc or DCM (0.2 M).
-
Base Addition: Add DIPEA (4.0 eq) dropwise to the stirring suspension.
-
Validation: The cloudy suspension should clarify as the dihydrochloride salt is neutralized. Verify the apparent pH of a spotted aliquot on wet pH paper is >8.
-
-
Activation/Coupling: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise at room temperature.
-
Causality: T3P is added last to the mixture of acid and amine. This "in-situ" activation prevents the formation of symmetrical anhydrides and minimizes the epimerization of sensitive
-chiral centers.
-
-
Reaction: Stir at room temperature for 12 hours.
-
Validation: TLC analysis (using a basic stain like Dragendorff's reagent to visualize the tertiary amine of the indolizidine) should show complete consumption of the starting amine.
-
-
Workup: Quench the reaction with water. Separate the organic layer and wash with 1M NaOH, followed by water and brine.
-
Causality: The highly basic 1M NaOH wash ensures that all unreacted T3P and phosphonic acid byproducts are deprotonated and partitioned entirely into the aqueous phase, often yielding an indolizidine amide pure enough for direct biological testing.
-
References
-
1315365-11-7 (Octahydroindolizin-2-ylmethanamine dihydrochloride). ChemSrc Database. URL: [Link]
-
Asymmetric Synthesis of Stellettamides A and C. Heterocycles, 2008. URL:[Link]
Sources
Application Notes and Protocols for the Reductive Amination of Octahydroindolizine Amines
For Researchers, Scientists, and Drug Development Professionals
The octahydroindolizine scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. The ability to functionalize this core, particularly through the introduction of diverse substituents on a nitrogen atom, is of paramount importance in medicinal chemistry and drug discovery. Reductive amination stands out as a robust and versatile method for the N-alkylation of primary and secondary amines, offering a controlled and efficient route to a variety of substituted octahydroindolizine amines.
This guide provides a comprehensive overview of the critical parameters, reaction conditions, and detailed protocols for the successful reductive amination of octahydroindolizine amines. It is designed to equip researchers with the necessary knowledge to not only execute these reactions but also to understand the underlying principles that govern their outcome.
The Significance of Octahydroindolizine Amines
The saturated bicyclic system of octahydroindolizine provides a rigid, three-dimensional framework that is attractive for the design of novel therapeutic agents. Amines appended to this scaffold serve as crucial handles for introducing a wide range of functional groups, thereby enabling the modulation of physicochemical properties such as solubility, lipophilicity, and basicity, all of which are critical for drug efficacy and pharmacokinetics.
The Mechanism of Reductive Amination
Reductive amination is a two-step process that is often carried out in a single pot. The reaction proceeds through the initial formation of a hemiaminal intermediate from the reaction of an amine with a carbonyl compound (an aldehyde or a ketone). This is followed by the elimination of water to form an imine or an iminium ion, which is then reduced in situ by a suitable reducing agent to yield the final amine product.[1][2][3]
Caption: Workflow for the synthesis of the octahydroindolizine amine precursor.
Step-by-Step Procedure:
-
Enzymatic Resolution: The racemic octahydroindolizine alcohol is subjected to enzymatic kinetic resolution using Novozym 435 to selectively acylate one enantiomer.
-
Separation: The acylated and unreacted alcohols are separated by column chromatography.
-
Azide Formation: The desired alcohol enantiomer is converted to the corresponding azide using diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Reduction: The azide is reduced to the primary amine via catalytic hydrogenation (H₂ gas, Pd/C catalyst) in a suitable solvent like methanol or ethanol.
-
Purification: The final amine product is purified by column chromatography or crystallization.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the N-alkylation of an octahydroindolizine amine with an aldehyde or ketone using sodium triacetoxyborohydride.
Workflow for Reductive Amination with NaBH(OAc)₃
Caption: Experimental workflow for reductive amination using NaBH(OAc)₃.
Step-by-Step Procedure:
-
To a solution of the octahydroindolizine amine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in anhydrous dichloromethane (DCM) is added sodium triacetoxyborohydride (1.5 equiv) in portions at room temperature.
-
The reaction mixture is stirred at room temperature until the starting amine is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted octahydroindolizine amine.
Protocol 3: Reductive Amination via Catalytic Hydrogenation
This protocol outlines the N-alkylation of an octahydroindolizine amine using catalytic hydrogenation.
Step-by-Step Procedure:
-
A mixture of the octahydroindolizine amine (1.0 equiv), the aldehyde or ketone (1.1 equiv), and a catalytic amount of 10% palladium on carbon (Pd/C) in methanol is placed in a hydrogenation vessel.
-
The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 1-4 atm).
-
The reaction mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by an appropriate method, such as column chromatography or crystallization, to yield the pure product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Incomplete imine formation. Insufficiently active reducing agent. | Add a catalytic amount of acetic acid to promote imine formation. Ensure the reducing agent is fresh and active. For catalytic hydrogenation, ensure the catalyst is not poisoned. |
| Formation of side products (e.g., dialkylation) | The newly formed secondary amine is more nucleophilic than the starting primary amine. | Use a 1:1 stoichiometry of the amine and carbonyl compound. Add the carbonyl compound slowly to the reaction mixture. |
| Reduction of the carbonyl starting material | The reducing agent is too reactive. | Use a milder reducing agent like sodium triacetoxyborohydride. For catalytic hydrogenation, optimize the catalyst and reaction conditions. |
| Difficulty in product purification | The product is a basic amine that may streak on silica gel. | Use a solvent system containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) for column chromatography. Alternatively, acid-base extraction can be employed to isolate the basic amine product. |
Purification of Octahydroindolizine Amines
The basic nature of the octahydroindolizine amine products can sometimes make purification by standard silica gel chromatography challenging due to streaking. Here are some strategies to overcome this:
-
Modified Eluent: Adding a small percentage (0.1-1%) of a volatile base like triethylamine or a solution of ammonia in methanol to the eluent can significantly improve the peak shape and separation.
-
Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1 M HCl) to extract the basic amine into the aqueous phase. The aqueous layer is then basified (e.g., with 1 M NaOH) and the product is re-extracted into an organic solvent.
-
Salt Formation and Crystallization: The purified amine can be converted to a salt (e.g., hydrochloride or tartrate) to facilitate crystallization and further purification.
Conclusion
Reductive amination is a powerful and highly versatile tool for the synthesis of N-substituted octahydroindolizine amines. By carefully selecting the appropriate reducing agent, solvent, and reaction conditions, researchers can efficiently generate a diverse range of analogs for biological evaluation. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful implementation of this important transformation in the pursuit of novel chemical entities.
References
-
Zhang, J., et al. (2017). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Organic & Biomolecular Chemistry, 15(15), 2953-2961. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
- Lane, C. F. (1975). Sodium cyanoborohydride-A highly selective reducing agent for organic functional groups. Synthesis, 1975(03), 135-146.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Wikipedia. (2024). Reductive amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
Sources
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
Preparation of octahydroindolizin-2-ylmethanamine free base from dihydrochloride
Abstract & Strategic Overview
Octahydroindolizin-2-ylmethanamine (2-(aminomethyl)indolizidine) is a critical bicyclic diamine scaffold used in the synthesis of GPCR ligands and kinase inhibitors. Commercially supplied as the stable dihydrochloride salt (
The Challenge: Unlike simple lipophilic amines, this compound possesses a polar bicyclic core and a primary amine, making the free base significantly water-soluble. Standard neutralization protocols often result in low yields due to poor partitioning into organic solvents.
The Solution: This guide details two protocols designed to overcome the "water-trap" effect:
-
Protocol A (Salting-Out Extraction): The primary method for gram-scale preparation, utilizing the common ion effect to force the amine into the organic phase.
-
Protocol B (Solid Phase Extraction - SCX): A high-purity method for milligram-scale or parallel synthesis applications where solvent extraction is cumbersome.
Chemical Properties & Safety Profile
| Property | Data | Notes |
| Formula | Bicyclic diamine | |
| MW (Free Base) | 154.25 g/mol | Viscous oil / Low-melting solid |
| MW (2HCl Salt) | 227.17 g/mol | Hygroscopic solid |
| pKa (Est.) | ~9.5 (Primary), ~5.5 (Tertiary) | Requires pH > 12 for full deprotonation |
| Solubility | High in | Critical: Poor partition coefficient without salt saturation |
Safety Warning:
-
Corrosive: The free base is a strong amine; causes burns.
-
CO₂ Sensitive: The primary amine rapidly absorbs atmospheric
to form carbamate salts (white crust). Always handle under or Ar. -
Hygroscopic: The dihydrochloride salt absorbs moisture rapidly. Weigh quickly.
Protocol A: High-Efficiency Salting-Out Extraction
Recommended for scales > 100 mg where yield is paramount.
Mechanistic Rationale
Simple neutralization with dilute NaOH often fails because the polar free base remains hydrogen-bonded to water. We utilize Chloroform (
Reagents
-
Octahydroindolizin-2-ylmethanamine
2HCl -
Potassium Hydroxide (KOH) pellets or 50% w/w NaOH solution
-
Potassium Carbonate (
), anhydrous -
Chloroform (
) or Dichloromethane (DCM) -
Brine (Saturated NaCl)
Step-by-Step Procedure
-
Dissolution:
-
Dissolve the dihydrochloride salt in the minimum volume of distilled water (approx. 3-5 mL per gram of salt). The solution will be acidic (pH < 2).
-
-
Basification (The Critical Step):
-
Place the vessel in an ice bath (
). -
Slowly add 50% NaOH or KOH pellets with vigorous stirring.
-
Target pH: > 13. Verify with high-range pH paper.
-
Observation: The solution may become cloudy as the free base oils out.
-
-
Salting Out:
-
Add solid anhydrous
to the aqueous mixture until no more dissolves (saturation). -
Why? This drastically increases the ionic strength, "pushing" the organic amine out of the water phase.
-
-
Extraction:
-
Extract the aqueous slurry with
( volumes). -
Note: Do not shake too vigorously to avoid stable emulsions; use gentle inversion and venting.
-
-
Drying & Concentration:
-
Final Chase:
-
To remove traces of
, add a small amount of anhydrous diethyl ether or pentane and re-evaporate. -
Result: Colorless to pale yellow viscous oil.
-
Protocol B: Solid Phase Extraction (SCX Resin)
Recommended for < 100 mg scales, library synthesis, or when chlorinated solvents must be avoided.
Mechanistic Rationale
Strong Cation Exchange (SCX) resins bind the amine via ionic interaction, allowing neutral impurities and salts to be washed away. The amine is then released using a solution of ammonia in methanol.
Workflow
-
Loading: Dissolve 2HCl salt in MeOH/Water (9:1) and load onto a pre-conditioned SCX-2 cartridge.
-
Washing: Flush with 3 column volumes (CV) of Methanol. (Elutes non-basic impurities; amine remains bound).
-
Elution: Elute with 2M Ammonia in Methanol (
). -
Isolation: Concentrate the eluate in vacuo to obtain the pure free base.
Visualized Workflow (Protocol A)
Figure 1: Strategic workflow for the "Salting-Out" extraction protocol emphasizing the critical saturation step.
Quality Control & Validation
| Method | Expected Observation | Acceptance Criteria |
| 1H NMR ( | Distinct shift of protons | Integration of amine protons matches structure. No solvent peaks. |
| Silver Nitrate Test | Dissolve small aliquot in water, add | Negative (No white precipitate). Presence of precipitate indicates residual HCl/Chloride. |
| Karl Fischer | Water content analysis. | < 0.5% |
NMR Diagnostic Tip:
In the dihydrochloride salt (in
Storage and Stability
-
Container: Amber glass vial with a Teflon-lined cap.
-
Atmosphere: Flush headspace with Argon or Nitrogen before sealing.
-
Temperature: Store at -20°C.
-
Shelf Life: The free base is prone to oxidation and carbamate formation. Use within 24-48 hours of preparation for best results, or store as a frozen benzene solution if long-term storage is required.
References
-
Sigma-Aldrich. Octahydroindolizin-2-amine Product Page. Accessed Oct 2023. Link
-
Royal Society of Chemistry. Design, Synthesis, and Solution Behaviour of Small Polyamines (ESI).[1] Green Chemistry, 2012.[1] (General protocol for diamine desalting). Link
-
National Institutes of Health (PubChem). Octahydroindolizin-2-amine Compound Summary. Link
-
ResearchGate. Isolation of highly polar amines from aqueous solutions. (Expert discussion on salting-out techniques). Link
Sources
Application Note: Modular Access to Indolizidine Scaffolds via Stereoselective INOC
Abstract & Strategic Rationale
The Indolizidine Advantage in Drug Discovery The indolizidine scaffold (1-azabicyclo[4.3.0]nonane) represents a "privileged structure" in medicinal chemistry, serving as the core architecture for a vast class of bioactive alkaloids including swainsonine and castanospermine . These molecules act as potent glycomimetics, exhibiting high affinity for glycosidases and glycosyltransferases. Consequently, indolizidine libraries are critical for discovering therapeutic agents targeting viral infections (HIV, Influenza), metastatic cancer, and lysosomal storage disorders.
Why this Protocol? Traditional total synthesis of indolizidines is often linear and non-divergent. This Application Note details a Diversity-Oriented Synthesis (DOS) approach using Intramolecular Nitrone-Olefin Cycloaddition (INOC) . This methodology allows for the rapid generation of stereochemically rich small molecule libraries with high atom economy.
Key Benefits:
-
Stereocontrol: The bicyclic ring fusion is established with high diastereoselectivity.
-
Modularity: Diversity is introduced early via the aldehyde and hydroxylamine precursors.
-
Scalability: The protocol utilizes robust thermal cycloaddition compatible with batch and flow chemistry.
Scientific Mechanism: The INOC Pathway[1]
The core transformation relies on the 1,3-dipolar cycloaddition of a nitrone (generated in situ or pre-formed) with a tethered alkene. This forms an isoxazolidine intermediate, which acts as a "masked" indolizidine. Subsequent reductive cleavage of the N-O bond reveals the final functionalized scaffold.
Pathway Visualization
Figure 1: The Intramolecular Nitrone-Olefin Cycloaddition (INOC) workflow for generating the indolizidine core.
Detailed Experimental Protocol
Phase A: Materials & Reagents
-
Substrate: 5-Hexenal derivatives (bearing R-groups for library diversity).
-
Reagent: N-Benzylhydroxylamine hydrochloride (or substituted hydroxylamines).
-
Base: Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N).
-
Solvent: Toluene (anhydrous) or Ethanol (for Green Chemistry compliance).
-
Catalyst (Step 2): Palladium on Carbon (Pd/C, 10% w/w) or Zinc dust/Acetic Acid.
Phase B: Step-by-Step Methodology
Step 1: Nitrone Formation & Cycloaddition (One-Pot)
Rationale: Combining condensation and cyclization minimizes purification steps and avoids isolating unstable nitrones.
-
Setup: In a flame-dried round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve the alkenyl aldehyde (1.0 equiv) in Toluene (0.1 M concentration).
-
Addition: Add N-benzylhydroxylamine hydrochloride (1.1 equiv) and NaHCO₃ (1.2 equiv).
-
Reaction: Heat the mixture to reflux (110°C) under an inert atmosphere (N₂ or Ar).
-
Checkpoint: Monitor by TLC (SiO₂, Hexane/EtOAc 3:1). The aldehyde spot should disappear, and a more polar spot (isoxazolidine) should appear.
-
Duration: Typically 4–12 hours depending on steric bulk.
-
-
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (SiO₂) to isolate the fused isoxazolidine intermediate.
-
Yield Target: >75%.
-
Step 2: Reductive Ring Opening (Scaffold Release)
Rationale: Cleaving the N-O bond of the isoxazolidine unmasks the 1,3-amino alcohol functionality inherent to many bioactive indolizidines.
-
Setup: Dissolve the purified isoxazolidine in MeOH (0.05 M).
-
Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).
-
Hydrogenation: Stir under H₂ atmosphere (balloon pressure is usually sufficient; 1 atm) at room temperature for 6–12 hours.
-
Note: For libraries containing reducible alkenes elsewhere in the molecule, use Zn/Acetic Acid (30 equiv Zn, 50°C, 2h) as a chemoselective alternative.
-
-
Finish: Filter through a Celite pad to remove the catalyst. Wash with MeOH. Concentrate to yield the indolizidine scaffold .
Library Design & Diversity Strategy
To maximize the utility of this protocol for High-Throughput Screening (HTS), diversity is introduced at three vectors.
Diversity Vectors Table
| Vector | Chemical Input | Structural Impact | Biological Relevance |
| R1 | Alkenyl Aldehyde Backbone | Ring substituents (C5-C8) | Hydrophobic/Hydrophilic pocket fit |
| R2 | Hydroxylamine (R-NHOH) | Nitrogen substituent | Solubility & bioavailability |
| R3 | Post-Synthesis Derivatization | Hydroxyl group functionalization | H-bond donor/acceptor modulation |
Library Logic Diagram
Figure 2: Strategic points for introducing chemical diversity into the indolizidine library.
Quality Control & Validation
Every library member must pass the following QC gates before biological screening.
-
NMR Validation (¹H):
-
Diagnostic Signal: Look for the bridgehead proton (H-9 in indolizidine numbering). In the isoxazolidine intermediate, this appears as a multiplet around 3.5–4.0 ppm . After reduction to the indolizidine, this shifts upfield.
-
Stereochemistry: Use NOESY experiments to confirm the cis- or trans-fusion of the rings. The INOC reaction typically favors cis-fused bicyclic systems due to transition state geometry.
-
-
LC-MS Purity:
-
Minimum purity threshold: >90% (UV 254 nm).
-
Ionization: ESI+ mode (Indolizidines ionize well due to the tertiary amine).
-
-
Solubility Check:
-
Dissolve a sample in DMSO (10 mM). Precipitation indicates poor suitability for standard HTS plates.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Steric hindrance on the alkene | Increase temperature (reflux in Xylene, 140°C) or use microwave irradiation (150°C, 30 min). |
| No Cyclization (Only Nitrone) | Nitrone is stable but unreactive | Add a Lewis Acid catalyst (e.g., ZnI₂ or MgBr₂) to activate the dipole. |
| Over-reduction in Step 2 | Pd/C cleaving other groups | Switch to Mo(CO)₆ (Molybdenum hexacarbonyl) in MeCN/H₂O for mild N-O cleavage. |
References
-
Privileged Scaffolds in Drug Discovery
- Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry.
-
Indolizidine Alkaloids & Glycosidase Inhibition
- Winchester, B., & Fleet, G. W. (1992). "Amino-sugar glycosidase inhibitors: versatile tools for glycobiologists." Glycobiology.
-
Intramolecular Nitrone-Olefin Cycloaddition (INOC)
- Confalone, P. N., & Huie, E. M. (1988). "The [3 + 2] Nitrone-Olefin Cycloaddition Reaction." Organic Reactions.
-
Diversity-Oriented Synthesis (DOS)
- Schreiber, S. L. (2000). "Target-oriented and diversity-oriented organic synthesis in drug discovery." Science.
-
Recent Protocols for Indolizidine Synthesis
-
Alcaide, B., et al. (2002).[1] "Concise, Divergent β-Lactam-based Route to Indolizidine and Quinolizidine Derivatives." Synlett.
-
Sources
Bioconjugation techniques using bicyclic primary amines
Application Note: Advanced Bioconjugation Strategies Utilizing Bicyclic Primary Amines and Bicyclic Scaffold Formation
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Conformational restriction, reversible bioconjugation, and chemoselective primary amine modification.
The Bioconjugation Paradigm Shift
Historically, bioconjugation targeting primary amines (e.g., lysine residues or the N-terminus) has relied on irreversible N-hydroxysuccinimide (NHS) ester chemistry. While effective, this approach often yields heterogeneous mixtures and lacks reversibility. Modern bioconjugation has evolved to leverage bicyclic systems in two distinct, highly strategic ways:
-
Bicyclic Primary Amines as Payloads/Linkers: Utilizing conformationally constrained primary amines (e.g., 2-aminonorbornane) to reduce the entropic penalty of the conjugate upon target binding[1].
-
In Situ Bicyclic Scaffold Formation: Targeting native primary amines on proteins to form a reversible, structurally rigid [3.3.1] bicyclic framework using mercaptobenzaldehyde derivatives[2],[3].
This technical guide details the mechanistic causality and self-validating protocols required to execute both strategies successfully.
Part I: Bicyclic Primary Amines as Structural Linkers
Mechanistic Causality
Bicyclo[2.2.1]heptan-2-amine (2-aminonorbornane) is a rigid, sterically defined bicyclic primary amine. In drug development, it is considered a "privileged scaffold"[1]. When used as a linker or payload handle in bioconjugation, its rigid three-dimensional structure restricts bond rotation. This conformational lock reduces the entropic penalty typically incurred when a flexible molecule binds to a target protein, thereby enhancing the binding affinity of the resulting bioconjugate[1].
Protocol 1: Sterically-Driven Amidation of 2-Aminonorbornane
Due to the steric bulk of the bicyclic core, standard NHS-ester couplings often stall. This protocol utilizes in situ HATU activation to overcome steric hindrance, incorporating a self-validating LC-MS checkpoint.
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylate-containing payload (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.
-
Conjugation: Add 2-aminonorbornane (1.5 eq) to the activated mixture.
-
Thermal Cycling (Causality): Because the primary amine is buried within the rigid bicyclic framework, elevate the temperature to 40°C for 4 hours to provide the necessary activation energy for nucleophilic attack.
-
Self-Validation (LC-MS): Quench a 1 µL aliquot in 50% acetonitrile/water. Analyze via LC-MS. The reaction is validated when the intermediate ester mass is completely depleted, and the distinct mass of the bicyclic conjugate appears.
Part II: In Situ [3.3.1] Bicyclic Scaffold Formation
Mechanistic Causality
To achieve controlled, reversible bioconjugation, researchers have developed mercaptobenzaldehyde derivatives that react chemoselectively with native primary amines[2]. The reaction proceeds via a two-step cascade:
-
The aldehyde condenses with the primary amine to form an iminium intermediate.
-
The adjacent thiol group undergoes a rapid intramolecular nucleophilic addition to the iminium carbon, yielding a stable [3.3.1] bicyclic scaffold[2].
Crucially, this modification can be reversed under mild acidic conditions using an alpha-effect nucleophile (hydroxylamine), which traps the aldehyde and shifts the equilibrium back to the native protein[3].
Caption: Mechanism of reversible [3.3.1] bicyclic scaffold formation via primary amine chemoselectivity.
Protocol 2: Reversible Conjugation of Insulin
This protocol uses recombinant human insulin as a model. Insulin contains multiple disulfide bonds, necessitating strict control over reducing agents to prevent denaturation[3].
Caption: Self-validating experimental workflow for [3.3.1] bicyclic bioconjugation.
Step-by-Step Methodology:
-
Ex Situ Linker Reduction (Causality): The mercaptobenzaldehyde linker is typically stored as a stable disulfide dimer. Reduce the dimer to the active monomer using TCEP·HCl. Crucial Step: You must remove the TCEP via aqueous washing before proceeding. Introducing TCEP directly to insulin would cleave its native A-chain and B-chain disulfide linkages, denaturing the protein[3].
-
Protein Solubilization: Dissolve insulin in a 4:1 mixture of aqueous buffer and Tetrahydrofuran (THF). Causality: THF is required to overcome insulin's low aqueous solubility. Adjust the pH to 6.3. At near-neutral pH, the primary amines remain largely cationic, which minimizes the reactivity differentiation between the N-terminus and lysine side chains, ensuring a controlled conjugation profile[3].
-
Conjugation: Add the purified monomeric linker to the insulin solution. Incubate at room temperature for 18 hours.
-
Self-Validation (Intact Mass Analysis): Analyze the mixture via LC-MS. The presence of overlapping peaks corresponding to the exact mass addition of the [3.3.1] scaffold confirms successful conjugation without disulfide scrambling.
-
Controlled Deconjugation: To reverse the modification, add H₂N–OMe·HCl (hydroxylamine) to the conjugated protein in PBS (pH 6.0). Incubate at 37°C for 6–21 hours. Co-inject the product with a native insulin standard on LC-MS to validate quantitative regeneration of the unmodified protein[3].
Comparative Data Analysis
To aid in experimental design, the following table summarizes the quantitative and thermodynamic parameters of traditional vs. bicyclic amine-targeted bioconjugation strategies.
| Conjugation Strategy | Reagent Type | Target Residue | Linkage Formed | Reversibility | Optimal pH |
| Traditional Amidation | NHS-Ester | Primary Amine (Lys/N-term) | Amide (Linear) | Irreversible | 7.2 – 8.0 |
| Bicyclic Payload Handling | 2-Aminonorbornane | Carboxylate | Amide (Bicyclic) | Irreversible | N/A (Organic) |
| Bicyclic Scaffold Formation | Mercaptobenzaldehyde | Primary Amine (Lys/N-term) | [3.3.1] Nonane | Reversible (NH₂OH) | 6.3 – 7.0 |
References
-
Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives - Organic Letters (ACS Publications).[Link]
-
Reversible Conjugation of Polypeptides and Proteins Utilizing a[3.3.1] Scaffold under Mild Conditions - Organic Letters (ACS Publications).[Link]
Sources
- 1. Bicyclo[2.2.1]heptan-2-amine | 822-98-0 | Benchchem [benchchem.com]
- 2. Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible Conjugation of Polypeptides and Proteins Utilizing a [3.3.1] Scaffold under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Octahydroindolizin-2-ylmethanamine Dihydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with octahydroindolizin-2-ylmethanamine dihydrochloride. It addresses common challenges related to its solubility and provides practical, evidence-based solutions to facilitate your experimental success.
Part 1: Troubleshooting Guide
This section is designed to address specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Q1: My this compound is not dissolving well in water, or is precipitating out of aqueous solution. What's happening and how can I fix it?
A1: Understanding the Challenge: pH and the Common Ion Effect
This compound is the salt of a basic parent compound and a strong acid (hydrochloric acid). As a dihydrochloride salt, it is expected to be more water-soluble than its free base form.[1] However, several factors can limit its apparent solubility in aqueous media.
-
Initial pH of the Solution: When dissolved in neutral water, the dihydrochloride salt of an amine will create an acidic solution. The solubility of the compound is highly dependent on this pH.
-
The Common Ion Effect: The presence of two chloride ions per molecule of the active pharmaceutical ingredient (API) can lead to a phenomenon known as the "common ion effect."[2][3] If the dissolution medium already contains chloride ions (e.g., in a saline buffer), it can suppress the dissolution of the hydrochloride salt.[2]
-
Conversion to Free Base: If the pH of the solution is raised, the protonated amine groups will be deprotonated, leading to the formation of the less soluble free base, which can then precipitate out of solution.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Step-by-Step Solutions:
-
Characterize the Initial pH: Dissolve a small, known concentration of the compound in deionized water and measure the pH. This will give you the baseline pH of your solution.
-
pH Adjustment: The solubility of amine salts is often pH-dependent.[5] Systematically adjust the pH of your solution downwards with a small amount of dilute HCl to see if solubility improves. A comprehensive pH-solubility profile is recommended (see Experimental Protocol 1).
-
Buffer Selection: If you are using a buffered system, be mindful of its composition.
-
Avoid Chloride-Containing Buffers: To mitigate the common ion effect, switch from phosphate-buffered saline (PBS) to a phosphate buffer system without sodium chloride.[3]
-
Consider Citrate Buffers: At lower pH ranges, citrate buffers can also be an effective alternative.
-
-
Temperature: Gently warming the solution can sometimes increase the rate of dissolution and the solubility limit. However, be cautious about potential degradation at elevated temperatures.
Q2: I need to achieve a higher concentration of the compound in solution than is possible in water alone. What are my options?
A2: Leveraging Co-solvents and Excipients
When aqueous solubility is insufficient for your experimental needs, several formulation strategies can be employed to enhance it.
-
Co-solvents: These are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[1] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[5]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their apparent water solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[6][8]
-
Surfactants: While less common for early-stage research due to potential interference with biological assays, surfactants can increase solubility by forming micelles that entrap the drug molecule.
Strategies for Solubility Enhancement:
| Strategy | Mechanism of Action | Recommended Agents | Considerations |
| Co-solvency | Reduces solvent polarity, disrupting water's hydrogen-bonding network.[1] | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400) | May affect downstream assays. Start with low percentages and titrate upwards. |
| Complexation | Forms inclusion complexes, encapsulating the less soluble parts of the molecule.[6] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Can alter the free drug concentration. Stoichiometry of complexation needs to be considered. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline state.[9] | Povidone (PVP), Copovidone, Hydroxypropyl methylcellulose (HPMC) | Requires specialized preparation techniques like spray drying or hot-melt extrusion.[1] |
Experimental Approach to Co-solvent Selection:
-
Prepare a series of aqueous solutions containing increasing percentages (e.g., 5%, 10%, 20% v/v) of different co-solvents.
-
Determine the saturation solubility of this compound in each co-solvent mixture (see Experimental Protocol 2).
-
Plot the solubility as a function of the co-solvent percentage to identify the most effective system for your needs.
Caption: Workflow for selecting a solubility enhancement strategy.
Part 2: Frequently Asked Questions (FAQs)
-
What is the likely pKa of octahydroindolizin-2-ylmethanamine? While specific experimental data for this molecule is not readily available in the public domain, we can estimate the pKa values based on the structure. The parent octahydroindolizine has a basic nitrogen atom within the bicyclic system. The additional primary amine on the methyl group will also be basic. It is reasonable to expect two pKa values, likely in the range of 9-11, typical for aliphatic amines. Experimental determination is strongly recommended for accurate formulation development.
-
How should I store this compound? As a hydrochloride salt, it is generally more stable than the free base. However, it is advisable to store it in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation and maintain its crystalline form.
-
Can I use this compound in a formulation with other salts? Caution should be exercised when formulating with other salts, particularly those containing chloride, due to the common ion effect which can reduce solubility.[2][3] It is also important to consider potential incompatibilities with other counter-ions that could lead to precipitation.
-
Is it possible to form a co-crystal with this hydrochloride salt? Yes, it is possible to form co-crystals of amine hydrochlorides with suitable co-formers, such as carboxylic acids.[10][11] This can be a strategy to modify the physicochemical properties of the solid form, including solubility and dissolution rate.[12]
Part 3: Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
This protocol allows for the determination of the compound's solubility across a range of pH values, which is critical for understanding its behavior in different environments.
Materials:
-
This compound
-
A series of buffers (e.g., HCl for pH 1-2, citrate for pH 3-6, phosphate for pH 6-8)
-
Deionized water
-
pH meter
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Thermostatically controlled shaker
Procedure:
-
Prepare Buffer Solutions: Prepare a series of buffers covering the desired pH range.
-
Prepare Saturated Solutions: In separate vials for each pH point, add an excess amount of the compound to a known volume of the buffer. The presence of undissolved solid is necessary to ensure saturation.[13]
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[13]
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a 0.22 µm filter to remove any undissolved particles.
-
-
Dilution and Analysis: Dilute the filtered sample with the mobile phase (for HPLC) or an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantification: Determine the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.
-
Data Analysis: Plot the measured solubility (in mg/mL or molarity) against the corresponding pH of each buffer.
Protocol 2: Screening of Co-solvents for Solubility Enhancement
This protocol provides a systematic approach to evaluating the effectiveness of different co-solvents.
Materials:
-
This compound
-
Co-solvents to be tested (e.g., ethanol, propylene glycol, PEG 400)
-
Deionized water
-
Analytical equipment as in Protocol 1
Procedure:
-
Prepare Co-solvent Systems: Prepare a series of solvent systems with varying concentrations of each co-solvent in deionized water (e.g., 0%, 5%, 10%, 20%, 50% v/v).
-
Determine Saturation Solubility: For each co-solvent system, follow steps 2-7 from Protocol 1 to determine the saturation solubility of the compound.
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested. This will allow for a direct comparison of their solubilizing efficiency.
References
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
- Precaution on use of hydrochloride salts in pharmaceutical formulation. (1986). Journal of Pharmaceutical Sciences.
- General test (Ferric chloride test). (n.d.). Course Hero.
- Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. (2005). Journal of Pharmaceutical Sciences.
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). IntechOpen.
- Amorphous Solid Dispersion Formation via Solvent Granulation – A Case Study with Ritonavir and Lopinavir. (2019). Pharma Excipients.
- Cyclodextrins used as excipients. (2017). European Medicines Agency.
- Recovery of amines from by-product chloride salts. (1987).
- AMORPHOUS SOLID DISPERSIONS AND SOLVATES OF ACORAMIDIS HCl. (2022). Technical Disclosure Commons.
- Common Ion Effect on Solubility of Ionic Salts. (2026).
- Principle of Common-ion Effect and its Application in Chemistry: a Review. (2018). International Journal of Advanced Research in Chemical Science.
- Solubility enhancement with amorphous solid dispersions. (2025). Seppic.
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
- What is the common ion effect? How does it affect the solubility of salts?. (2022). Quora.
- Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. (2026).
- Polymer salts for improved drug delivery from amorphous solid dispersions. (n.d.).
- Interaction between hydrophilic drug and α-cyclodextrins: Physico-chemical aspects. (2007).
- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2025). Pharmaceutical Development and Technology.
- Estimating the Aqueous Solubility of Pharmaceutical Hydr
- Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (2004). Journal of the American Chemical Society.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). MDPI.
- increase drug solubility: Topics by Science.gov. (n.d.). Science.gov.
- Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characteriz
- Liquid Formulation Solubility Enhancement. (n.d.). Sigma-Aldrich.
- (R)-(-)-Octahydroindolizine (EVT-437291). (n.d.). EvitaChem.
- Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. (2025). Benchchem.
- Indolizidine. (n.d.). PubChem.
- pH-Solubility profile of papaverine hydrochloride and its relationship to the dissolution rate of sustained-release pellets. (1981). Journal of Pharmaceutical Sciences.
- TCO, AMINE, HCL SALT DESCRIPTION SPECIFIC
- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2017). Journal of Basic and Clinical Pharmacy.
- SOLUBILITY OF THE DPH SALTS. (n.d.).
- Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2)
- (Octahydroindolizin-3-yl)methanol. (n.d.). BLD Pharm.
- Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics.
- Physicochemical Properties, Drug Likeness, ADMET, DFT Studies and in vitro antioxidant activity of Oxindole Derivatives. (2023).
- Total synthesis of the indolizidine alkaloid tashiromine. (2006). Beilstein Journal of Organic Chemistry.
- Indolizine- A Privileged Biological Scaffold. (2021). Der Pharma Chemica.
- Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. (2017).
- Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. (2017).
- pH solubility profile of GDC-0810 free acid at 37°C. (n.d.).
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2021). AAPS PharmSciTech.
- STUDIED ON THE EFFECT OF pH OVER DISSOLUTION PROFILE OF DICLOFENAC SODIUM SUSTAINED RELEASE TABLETS. (2012). Journal of Drug Delivery and Therapeutics.
- A Simple Entry to the 5,8-Disubstituted Indolizidine Skeleton via Hetero Diels-Alder Reaction. (2020). Molecules.
- Indolizidine and Quinolizidine Alkaloids. (2025).
Sources
- 1. Development and Production Application Case Study of Amorphous Solid Dispersions: Spray Drying - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 2. Precaution on use of hydrochloride salts in pharmaceutical formulation [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Liquid Formulation Solubility Enhancement [sigmaaldrich.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. chemicaljournals.com [chemicaljournals.com]
- 8. mdpi.com [mdpi.com]
- 9. seppic.com [seppic.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Technical Support Center: Handling Hygroscopic Dihydrochloride Salts in Organic Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose synthetic pathways are derailed by a common, yet notoriously difficult class of compounds: hygroscopic dihydrochloride salts .
Because the chloride counterions form highly stable hydrogen bonds with atmospheric water, these salts are prone to rapid moisture absorption (and even deliquescence). This leads to severe weighing errors, skewed stoichiometry, and poor solubility in organic solvents[1],[2].
This guide is designed to provide you with field-proven, self-validating protocols to troubleshoot and overcome these challenges.
Diagnostic Triage: Identifying the Root Cause
Before altering your synthetic route, use the following logical workflow to identify how hygroscopicity is impacting your specific experiment.
Diagnostic workflow for triaging common issues encountered with hygroscopic dihydrochloride salts.
FAQ Section 1: Storage, Handling & Weighing
Q: My dihydrochloride API turns into a sticky paste within minutes of opening the jar on the benchtop. How do I weigh it accurately? A: This phenomenon is known as deliquescence—the salt absorbs so much atmospheric moisture that it dissolves in its own water of hydration[2].
-
The Causality: The high charge density of the two chloride ions creates a strong thermodynamic driving force to coordinate with polar water molecules.
-
The Solution: You must break the exposure cycle. Store the material in a secondary desiccator cabinet. When weighing, use a glovebox purged with Argon or dry Nitrogen[3]. If a glovebox is unavailable, use the "weighing by difference" method: place a sealed vial containing the salt on the balance, tare it, quickly transfer an approximate amount into your reaction flask (which should immediately be flushed with inert gas), and re-weigh the sealed vial to determine the exact mass transferred.
Q: Can I store these salts in a standard lab refrigerator to preserve stability? A: Yes, but with extreme caution. Refrigerators have high relative humidity. If you open a cold container, condensation will immediately form on the salt, ruining the batch. Always store the primary container inside a sealed secondary container filled with a high-capacity desiccant (e.g., Drierite). Crucially, allow the secondary container to warm to room temperature for at least 2 hours before opening.
FAQ Section 2: Stoichiometry & Analytical Verification
Q: My cross-coupling reaction yields are consistently 15-20% lower than expected when using this salt as a starting material. Why? A: You are likely weighing water. When a salt absorbs moisture, its apparent molecular weight increases. If you calculate your molar equivalents based on the anhydrous molecular weight, you are physically adding less of the active pharmaceutical ingredient (API) than required, starving the reaction[1].
Q: How do I correct this stoichiometric imbalance? A: You must quantify the exact water content using Karl Fischer (KF) Titration and recalculate the effective molecular weight[1].
-
Volumetric vs. Coulometric: Use Volumetric KF if the salt is highly degraded (typically >0.1% water by weight). Use Coulometric KF for trace moisture analysis (1 ppm to 5%)[4],[5].
-
Bound vs. Free Water: Dihydrochloride salts often contain tightly bound water in their crystalline lattice[1],[6]. You may need to use a heated oven attachment or a formamide/methanol co-solvent blend to fully release the water during titration[6].
FAQ Section 3: Synthetic Troubleshooting & Free-Basing
Q: The salt is completely insoluble in dichloromethane (DCM) and tetrahydrofuran (THF). How can I force it into solution for my reaction? A: Dihydrochloride salts possess high crystal lattice energies and are highly polar, making them insoluble in aprotic organic solvents. Instead of forcing solubility, you should perform an in-situ or pre-reaction free-basing step to remove the hydrochloride salts, yielding the highly organic-soluble free amine[7].
Q: Historically, ether was used for free-basing. Is this recommended? A: Absolutely not. While diethyl ether was popularized in the 1970s for free-basing due to its volatility, it is highly flammable, forms explosive peroxides, and poses a severe safety hazard[8],[9]. Modern organic synthesis relies on safer biphasic extractions using DCM, ethyl acetate, or toluene[10].
Q: After free-basing, I need to dry the organic layer. Can I use standard Magnesium Sulfate (
Quantitative Evaluation of Drying Agents for Amine Solutions
Data summarized for the selection of desiccants post-free-basing[13],[11],[12].
| Drying Agent | Capacity (g | Speed | Acid/Base Profile | Suitable for Free Amines? |
| Magnesium Sulfate ( | High | Fast | Slightly Acidic | No (Binds/protonates amines) |
| Sodium Sulfate ( | High | Slow | Neutral | Yes (Standard choice) |
| Potassium Carbonate ( | Medium | Medium | Basic | Yes (Ideal for basic compounds) |
| Calcium Chloride ( | Low | Fast | Neutral | No (Forms complexes with amines) |
| Molecular Sieves (3Å) | High (at low ppm) | Slow (24-48h) | Neutral | Yes (Best for ultra-dry needs) |
Standard Operating Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not skip the validation steps; they are your internal controls against failure.
Protocol A: Moisture Quantification via Coulometric Karl Fischer Titration
Purpose: To determine the exact hydration state of the salt to adjust reaction stoichiometry[4],[1].
-
System Preparation: Ensure the KF titration cell is sealed and filled with fresh coulometric reagent (anode/cathode solutions).
-
Drift Stabilization: Allow the instrument to run in standby mode until the background drift is stable (typically < 10 µ g/min ). Atmospheric moisture is the constant enemy; minimize opening the cell[4].
-
Self-Validation (Standardization): Inject exactly 1.0 µL of pure water (or a certified 1% water standard) using a micro-syringe. The instrument must read ~1000 µg of water. If it fails, replace the reagents.
-
Sample Introduction: Inside a dry box, weigh 50–100 mg of the hygroscopic salt into a sealed vial.
-
Titration: Quickly transfer the salt into the KF cell. Input the exact mass into the titrator.
-
Calculation: The instrument will output the moisture content as a percentage.
-
Formula for Adjusted MW:Effective MW = Anhydrous MW / (1 - (Moisture % / 100))
-
Use this Effective MW to calculate your required mass for 1.0 molar equivalent.
-
Protocol B: Biphasic Free-Basing of a Dihydrochloride Salt
Purpose: To convert an insoluble hygroscopic salt into an organic-soluble free amine safely[10].
-
Preparation: In a separatory funnel, suspend the dihydrochloride salt in a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Basification: Add an equal volume of saturated aqueous Sodium Bicarbonate (
) or 1M Sodium Hydroxide ( ), depending on the pKa of your target amine. -
Extraction: Stopper the funnel and shake vigorously, venting frequently to release
gas (if using bicarbonate). The salt will deprotonate, and the free amine will migrate into the organic layer. -
Self-Validation (pH Check): Drain a few drops of the aqueous layer onto pH indicator paper. The pH must be ≥ 10. If it is acidic or neutral, the salt is not fully deprotonated. Add more aqueous base and repeat step 3.
-
Separation: Allow the layers to separate fully. Drain the organic layer into a clean Erlenmeyer flask. Extract the aqueous layer one more time with fresh organic solvent to ensure complete recovery.
-
Drying: Add anhydrous Sodium Sulfate (
) to the combined organic layers. Swirl until the drying agent flows freely like a "snowstorm" and no longer clumps[14]. -
Isolation: Filter off the spent drying agent and concentrate the organic filtrate under reduced pressure to yield the pure, anhydrous free base.
References
- TopTec. "Karl Fischer Titration in Pharmaceuticals: Residual Moisture Testing." TopTec.
-
American Pharmaceutical Review. "A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations." American Pharmaceutical Review. Available at:[Link]
-
Chemistry LibreTexts. "3.2: Drying Agents." LibreTexts. Available at: [Link]
-
Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
University of York. "Removing residual water from organic solutions." Chemistry Teaching Labs. Available at:[Link]
-
Healthline. "Freebasing: The Same As Smoking Crack? And Other FAQs." Healthline. Available at: [Link]
-
Reddit (r/chemistry). "What's the proper way to convert a freebase to hydrochloride?" Reddit. Available at: [Link]
-
Ningbo Inno Pharmchem Co. "The Chemistry of Magnesium Chloride Hexahydrate: Properties and Handling." Nbinno. Available at:[Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. nbinno.com [nbinno.com]
- 3. What is 1-Hydroxyethyl-3-Methylimidazolium Chloride - Properties & Specifications [quaternary-ammonium-salt.com]
- 4. toptec.pk [toptec.pk]
- 5. Water Vapor Materials Characterization Techniques and Services [tricliniclabs.com]
- 6. alfachemic.com [alfachemic.com]
- 7. What Is Freebasing? Risks, Effects & Treatment Options [discoverynj.org]
- 8. Freebasing: The Same As Smoking Crack? And Other FAQs [healthline.com]
- 9. caringhandsrecoveryllc.com [caringhandsrecoveryllc.com]
- 10. reddit.com [reddit.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. One Part of Chemistry: Drying agent [1chemistry.blogspot.com]
- 14. Chemistry Teaching Labs - Removing residual water from organic solutions [chemtl.york.ac.uk]
Technical Support Center: Purification of Octahydroindolizin-2-ylmethanamine via Ion Exchange Chromatography
Welcome to the technical support guide for the purification of octahydroindolizin-2-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on utilizing ion exchange chromatography (IEC) for this specific application. Here, we move beyond simple protocols to explain the fundamental principles and troubleshoot common issues encountered in the lab.
Overview: The Purification Challenge
Octahydroindolizin-2-ylmethanamine is a chiral amine built on a heterocyclic scaffold, a class of compounds frequently investigated in medicinal chemistry for its potential biological activities[1][2][3]. Achieving high purity of this compound is critical for accurate downstream biological assays and for meeting stringent regulatory standards in drug development. The primary amine group makes the molecule basic, allowing it to be readily protonated and carry a positive charge in acidic to neutral solutions. This charged nature makes ion exchange chromatography an ideal and powerful purification technique[4][5].
This guide focuses on Cation Exchange Chromatography (CEX) , where the positively charged octahydroindolizin-2-ylmethanamine binds to a negatively charged stationary phase[6].
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of ion exchange chromatography?
A: Ion exchange chromatography separates molecules based on their net surface charge[7][8]. The process relies on the reversible electrostatic interaction between a charged analyte and an oppositely charged functional group on a solid stationary phase (the resin)[4][6]. In CEX, a positively charged molecule (cation) binds to a negatively charged resin. Elution is typically achieved by increasing the concentration of a counter-ion (like Na⁺ from NaCl) in the mobile phase, which competes with the bound molecule for the resin's charged sites, eventually displacing it[8][9].
Q2: Why is cation exchange chromatography (CEX) the appropriate choice for octahydroindolizin-2-ylmethanamine?
A: Octahydroindolizin-2-ylmethanamine contains a primary amine group (-NH₂). In a buffered solution with a pH below the amine's pKa, this group becomes protonated (-NH₃⁺), giving the molecule a net positive charge. This positive charge allows it to bind strongly to a negatively charged cation exchange resin[6][10]. This specific interaction enables its separation from neutral or negatively charged impurities.
Q3: What is the difference between a strong and a weak cation exchange resin?
A: The distinction lies in the functional groups attached to the resin and their ionization behavior over a pH range[11].
-
Strong Cation Exchangers (SCX): These resins have strongly acidic functional groups, such as sulfonic acid (-SO₃H)[12]. They remain negatively charged (ionized) over a very wide pH range (typically pH 2-13). This provides consistent performance and high binding capacity regardless of minor pH fluctuations.
-
Weak Cation Exchangers (WCX): These use weakly acidic functional groups, like carboxylic acid (-COOH)[12]. Their charge is pH-dependent; they are effective at a pH above their pKa (typically > 5.5)[12]. They can offer different selectivity compared to strong exchangers.
For a strongly basic amine like octahydroindolizin-2-ylmethanamine, a strong cation exchanger is generally the more robust and recommended choice.
Q4: How critically do buffer pH and ionic strength influence the separation?
A: They are the two most critical parameters in IEC[4][7].
-
pH: The pH of the buffer dictates the charge state of the target molecule. For successful binding in CEX, the starting buffer's pH must be carefully controlled to be at least 0.5 to 1.0 pH unit below the pKa of the amine, ensuring it is fully protonated (positively charged)[7][9][13].
-
Ionic Strength (Salt Concentration): This controls the binding and elution. The sample and initial binding buffer must have a low ionic strength to allow the charged molecule to bind to the resin. Elution is achieved by introducing a buffer with high ionic strength (a high salt concentration), which weakens the electrostatic interaction between the molecule and the resin, causing it to be released[8].
Experimental Protocol: CEX for Octahydroindolizin-2-ylmethanamine
This protocol provides a robust starting point for method development.
I. Materials & Reagents
-
Chromatography Column: Glass or plastic column suitable for low-to-medium pressure.
-
Cation Exchange Resin: Strong Cation Exchange (SCX) resin, such as a sulfopropyl (SP) or sulfonic acid functionalized polystyrene-divinylbenzene (PS-DVB) resin[10][12].
-
Binding Buffer (Buffer A): 20 mM Sodium Phosphate, pH 6.0.
-
Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1.0 M NaCl, pH 6.0.
-
Regeneration Solution: 0.5 M NaOH.
-
Crude Sample: Octahydroindolizin-2-ylmethanamine dissolved in Binding Buffer.
-
Equipment: Peristaltic pump, fraction collector, UV detector (optional, if chromophores are present) or conductivity meter.
II. Step-by-Step Methodology
-
Column Packing:
-
Prepare a slurry of the SCX resin in the Binding Buffer (approx. 50:50 resin to buffer).
-
Pour the slurry into the column in one continuous motion to avoid air bubbles and ensure a homogeneously packed bed.
-
Allow the resin to settle, then open the column outlet and begin flowing Binding Buffer through at a rate slightly higher than the intended operational flow rate to consolidate the bed.
-
-
Sample Preparation:
-
Dissolve the crude octahydroindolizin-2-ylmethanamine in a minimal volume of Binding Buffer.
-
Adjust the sample's pH to match the Binding Buffer (pH 6.0). This is a critical step to ensure the target molecule is positively charged[13].
-
Ensure the sample's conductivity (ionic strength) is equal to or lower than the Binding Buffer. If the crude sample is a salt, it may require desalting or dilution[13].
-
Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the column[14].
-
-
Column Equilibration:
-
Sample Loading:
-
Stop the pump and carefully load the prepared sample onto the top of the resin bed.
-
Start the pump at a low flow rate (e.g., 30-50% of the operational flow rate) to allow for efficient binding.
-
-
Washing:
-
After the entire sample has entered the resin bed, wash the column with 3-5 CV of Binding Buffer.
-
This step removes any unbound or weakly bound impurities. Collect the flow-through for analysis to ensure the target compound did not wash out.
-
-
Elution:
-
Elute the bound octahydroindolizin-2-ylmethanamine by applying a linear gradient of increasing salt concentration.
-
Start a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CV. This gradual increase in ionic strength will cause molecules to elute based on the strength of their binding to the resin[8].
-
Alternatively, a step gradient can be used (e.g., stepping from 0 M NaCl to 0.2 M, 0.5 M, and 1.0 M NaCl).
-
-
Fraction Collection:
-
Collect fractions throughout the elution phase. The size of the fractions will depend on the column size and expected peak volume.
-
Analyze the collected fractions using an appropriate method (e.g., HPLC, TLC, MS) to identify those containing the pure product.
-
-
Regeneration and Storage:
-
After elution, wash the column with 3-5 CV of high-salt Elution Buffer to remove any remaining bound species.
-
Regenerate the column by washing with 3-5 CV of 0.5 M NaOH, followed by a thorough wash with deionized water until the pH is neutral.
-
For storage, equilibrate the column in a solution containing a bacteriostatic agent (e.g., 20% ethanol or 0.02% sodium azide).
-
Visualizing the Workflow
Diagram 1: Principle of Cation Exchange Chromatography
Caption: Workflow of cation exchange chromatography for amine purification.
Troubleshooting Guide
This section addresses common problems in a direct question-and-answer format.
Q: My target compound is not binding to the column and is found in the flow-through. Why?
A: This is one of the most common issues and almost always relates to incorrect buffer or sample conditions[13].
-
Cause 1: Incorrect pH. The pH of your sample and binding buffer may be too high (i.e., at or above the pKa of the amine). This would neutralize the amine's charge, preventing it from binding to the negatively charged resin.
-
Cause 2: Ionic Strength is Too High. The salt concentration in your sample or binding buffer is too high. Excess cations (e.g., from a salt form of your crude product) are out-competing your target molecule for binding sites on the resin.
-
Cause 3: Incomplete Column Equilibration. If the column is not fully equilibrated with the binding buffer, the conditions within the resin bed will not be optimal for binding.
Diagram 2: Troubleshooting Flowchart for "No Binding" Issue
Caption: Decision tree for diagnosing failure to bind to the CEX column.
Q: The purity of my eluted fractions is low. How can I improve resolution?
A: Poor resolution can stem from several factors related to the column or the elution method.
-
Cause 1: Column Overloading. The amount of sample loaded has exceeded the binding capacity of the column, leading to broad, overlapping peaks[4].
-
Solution: Reduce the total mass of the sample loaded onto the column.
-
-
Cause 2: Elution Gradient is Too Steep. A rapid increase in salt concentration can cause many bound species to elute simultaneously.
-
Solution: Flatten the elution gradient. Increase the total gradient volume (e.g., from 10 CV to 20 CV) to better separate compounds with similar charge properties.
-
-
Cause 3: Poor Column Packing. Channeling within the resin bed can lead to significant peak broadening and poor separation[14].
-
Solution: Repack the column carefully, ensuring a uniform and consolidated resin bed. Using pre-packed columns can also mitigate this issue[14].
-
Q: I am experiencing very low recovery of my compound. Where could it have gone?
A: Low recovery suggests that the compound either did not bind, bound irreversibly, or precipitated.
-
Cause 1: Precipitation on the Column. The compound may not be soluble in the elution buffer, causing it to precipitate on the resin or column frit[14].
-
Solution: Check the solubility of your compound under the buffer conditions. It may be necessary to modify the buffer or add a small amount of an organic modifier if compatible with the resin[15].
-
-
Cause 2: Irreversible Binding. The compound may be binding too strongly to the resin to be eluted by 1.0 M NaCl.
-
Solution: Try eluting with a higher salt concentration (e.g., 2.0 M NaCl). If that fails, a change in pH to neutralize the amine's charge may be required. Perform a column strip with 0.5 M NaOH to confirm if the product was retained.
-
-
Cause 3: Compound Degradation. The pH or other buffer components may be causing the compound to degrade over the course of the experiment.
-
Solution: Assess the stability of your compound in the chosen buffer system. You may need to select an alternative buffer or run the chromatography at a lower temperature (e.g., 4°C).
-
Q: The column backpressure is significantly higher than normal. What should I do?
A: High backpressure is a sign of a blockage in the system[16].
-
Cause 1: Blocked Frit or Tubing. Particulate matter from an unfiltered sample or precipitated buffer salts can clog the column inlet frit or system tubing[14].
-
Solution: Always filter your sample and buffers[14]. If a clog occurs, reverse the column flow at a low rate with buffer to try and dislodge the blockage. If this fails, the top frit may need to be cleaned or replaced.
-
-
Cause 2: Resin Bed Compression. Operating the column at a pressure exceeding the resin's mechanical stability can cause the beads to compress or fracture[14].
-
Solution: Consult the manufacturer's specifications for the resin's maximum operating pressure and flow rate. The column may need to be repacked.
-
Table 1: Troubleshooting Summary
| Problem | Common Cause(s) | Recommended Solution(s) |
| No Binding | Incorrect pH (too high); Ionic strength too high. | Lower buffer pH; Desalt or dilute the sample[13]. |
| Low Resolution | Steep elution gradient; Column overloading. | Flatten the gradient (increase volume); Reduce sample load[4]. |
| Low Recovery | Irreversible binding; On-column precipitation. | Increase salt concentration for elution; Check compound solubility[14]. |
| High Backpressure | Clogged frit/tubing; Precipitated sample. | Filter sample and buffers; Reverse flow to clean frit[14][16]. |
| Poor Reproducibility | Inaccurate buffer preparation; Column fouling. | Prepare fresh buffers carefully; Implement a column cleaning protocol[7][14]. |
References
-
Agilent. (2025, November 11). Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. Retrieved from [Link]
-
JoVE. (2015, August 24). Ion-Exchange Chromatography: Principle and Protein Separation. Retrieved from [Link]
-
ACS Publications. (2014, September 8). Semiautomated pH Gradient Ion-Exchange Chromatography of Monoclonal Antibody Charge Variants. Analytical Chemistry. Retrieved from [Link]
-
Phenomenex. (n.d.). Principles of Ion Exchange Chromatography. Retrieved from [Link]
-
Cytiva. (2024, September 3). Troubleshooting protein loss during ion exchange (IEX) chromatography. Retrieved from [Link]
-
Waters. (n.d.). EFFICIENT USE OF PH GRADIENTS IN THE ION EXCHANGE ANALYSIS OF PROTEINS. Retrieved from [Link]
-
Lenntech. (n.d.). Ion Exchange Resins. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Specialty Chiral Columns. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography. Retrieved from [Link]
-
Global Scholarly Communication Online Press. (2025, March 31). Ion exchange chromatography: A comprehensive review. Retrieved from [Link]
-
Cytiva. (2024, November 12). Ion exchange chromatography. Retrieved from [Link]
-
Journal of Neonatal Surgery. (2025, June 17). Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One. Retrieved from [Link]
-
NIH. (2014, November 15). Total synthesis and isolation of citrinalin and cyclopiamine congeners. Retrieved from [Link]
-
MDPI. (2012, October 24). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indolizine synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).
Sources
- 1. Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One | Journal of Neonatal Surgery [jneonatalsurg.com]
- 2. Total synthesis and isolation of citrinalin and cyclopiamine congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolizine synthesis [organic-chemistry.org]
- 4. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. chromtech.com [chromtech.com]
- 7. agilent.com [agilent.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Ion-Exchange Chromatography: Principle and Protein Separation [jove.com]
- 12. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting cyclization side reactions in indolizidine synthesis
Current Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Cyclization Side Reactions in 1-Azabicyclo[4.3.0]nonane (Indolizidine) Scaffolds
Introduction: The Indolizidine Challenge
You are likely here because your LC-MS shows a mass consistent with your precursor minus water (elimination) rather than your bicycle, or your NMR indicates a mixture of inseparable diastereomers. The indolizidine skeleton—a 5,6-fused bicyclic system found in alkaloids like swainsonine and castanospermine—presents unique thermodynamic and kinetic challenges compared to its pyrrolizidine (5,5) or quinolizidine (6,6) cousins.
This guide bypasses standard textbook definitions to address the specific failure modes of the three dominant synthetic methodologies: N-Acyliminium Ion Cyclization , Ring-Closing Metathesis (RCM) , and Gold-Catalyzed Cycloisomerization .
Module 1: N-Acyliminium Ion Cyclization
The Issue: "I isolated the enamide elimination product instead of the cyclized indolizidine."
The Diagnosis
This is the most common failure mode in the Speckamp-Hiemstra type cyclization. The N-acyliminium ion intermediate is a bifurcation point. It has two pathways:
-
Path A (Desired): Intramolecular nucleophilic attack by the tethered
-nucleophile (alkene, alkyne, or aromatic ring). -
Path B (Undesired): Deprotonation at the
-position adjacent to the nitrogen, leading to a stable enamide or enecarbamate.
Troubleshooting Protocol
| Variable | Adjustment | Scientific Rationale |
| Lewis Acid | Switch from BF₃·OEt₂ to SnCl₄ or TiCl₄ . | Stronger Lewis acids coordinate more tightly to the carbonyl oxygen, increasing the electrophilicity of the iminium carbon, thereby accelerating the rate of cyclization ( |
| Temperature | Lower to -78 °C , then slow warm. | Elimination is often entropically favored (fragmentation). Cyclization is enthalpically driven. Low temperature favors the kinetic cyclization product. |
| Nucleophile | Check HOMO energy. | If your tether is a simple alkene, it may not be nucleophilic enough. Consider adding a silyl group (allylsilane) to trigger the cation-stabilizing |
Visualization: The Bifurcation Mechanism
Figure 1: The competition between ring closure and proton loss. Success depends on maximizing
Module 2: Ring-Closing Metathesis (RCM)
The Issue: "My reaction mixture turned into a viscous oil, and I see high molecular weight spots."
The Diagnosis
You are experiencing oligomerization . In the synthesis of medium rings (like the 6-membered ring of an indolizidine), the effective molarity (EM) is lower than for 5-membered rings. If the substrate concentration is too high, intermolecular reaction (dimerization) dominates intramolecular ring closure.
The "Pseudo-High Dilution" Rescue
Do not simply add more solvent to the flask (which slows kinetics). Use this specific protocol to maintain low instantaneous concentration while keeping catalyst activity high.
-
Prepare Catalyst Solution: Dissolve Grubbs II or Hoveyda-Grubbs II (2–5 mol%) in a small volume of degassed DCM in the reaction flask. Heat to reflux.
-
Prepare Substrate Solution: Dissolve your diene precursor in degassed DCM (calculate volume to reach 0.001 M final concentration).
-
Slow Addition: Syringe-pump the substrate solution into the refluxing catalyst solution over 4–8 hours .
-
Rationale: This ensures the concentration of unreacted diene is always near zero relative to the catalyst, statistically forcing the intramolecular pathway.
RCM Decision Tree
Figure 2: Diagnostic logic for metathesis failures in bicyclic synthesis.
Module 3: Stereochemical Integrity (Bridgehead Control)
The Issue: "I synthesized the indolizidine, but the bridgehead hydrogen is trans to my substituent, and I need cis."
The Mechanism
Indolizidines are conformationally flexible. Unlike the rigid trans-decalin system, the 5,6-fused system can adopt cis- or trans-fused geometries.
-
Thermodynamic Control: Often favors the trans-fused ring junction (lower energy) if the nitrogen lone pair can equilibrate.
-
Kinetic Control: Determined by the approach of the nucleophile during cyclization.
Corrective Action
If you need the cis-fused isomer (common in natural products like pumiliotoxins) but are getting trans:
-
Avoid Acidic Workups: Acid protonates the nitrogen, allowing ring-opening/closing equilibration (retro-Mannich) to the thermodynamic product.
-
Substrate Design: Use a substituent at C-5 or C-9 to induce steric clash in the trans-transition state, forcing the cis-closure.
-
Gold Catalysis Route: Gold-catalyzed cycloisomerizations are often highly stereospecific (anti-addition) and do not allow for equilibration, preserving the chiral information from the precursor.
Module 4: Gold-Catalyzed Cyclization
The Issue: "I'm getting the wrong ring size (endo vs. exo selectivity)."
The Diagnosis
When cyclizing an alkynyl-amine or alkynyl-amide to form the indolizidine core, Baldwin's rules are often overruled by the metal's polarization of the alkyne.
-
5-exo-dig: Forms the pyrrolizidine (5,5) system.
-
6-endo-dig: Forms the indolizidine (5,6) system.
Tuning Selectivity
| Factor | To Favor Indolizidine (6-endo) | Rationale |
| Catalyst | AuCl₃ or AuCl (Simple salts) | Harder Lewis acids often favor the 6-endo pathway in specific substrates. |
| Ligand | IPr (Bulky NHC ligand) | Steric bulk around the gold center destabilizes the transition state for the 5-exo closure, pushing toward the larger 6-endo ring. |
| Solvent | Protic solvents (MeOH) | Can assist in proton shuttle mechanisms that favor specific protodeauration pathways. |
Master Protocol: Rescue of a Failed N-Acyliminium Cyclization
Context: You attempted a cyclization using formic acid or TFA and obtained low yields or elimination products. Use this Lewis Acid-Mediated Rescue Protocol .
Reagents:
-
Precursor: Hydroxylactam or Methoxy-amide (1.0 equiv)
-
Lewis Acid: BF₃·OEt₂ (3.0 equiv) or TMSOTf (2.0 equiv)
-
Solvent: Anhydrous DCM (0.05 M concentration)
Procedure:
-
Drying: Flame-dry the reaction flask under Argon. Ensure the precursor is azeotropically dried with benzene/toluene if possible.
-
Solvation: Dissolve the precursor in DCM and cool to -78 °C (dry ice/acetone bath). Crucial: Do not start at 0 °C.
-
Activation: Add the Lewis Acid dropwise over 10 minutes. The solution may turn yellow/orange (formation of the N-acyliminium ion).
-
Equilibration: Stir at -78 °C for 1 hour.
-
Warm-up: Allow the bath to warm slowly to -20 °C over 4 hours. Monitor by TLC.
-
Checkpoint: If SM remains at -20 °C, add 1.0 equiv more Lewis Acid. Do not warm to RT unless necessary.
-
-
Quench: Quench at low temperature with saturated aqueous NaHCO₃. Vigorous stirring is required to break up emulsions.
-
Purification: Extract with DCM. Wash with brine. Dry over Na₂SO₄.
Why this works: The low temperature prevents the
References
-
Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416. Link
-
Maryanoff, B. E., et al. (2004). Cyclizations of N-Acyliminium Ions. Chemical Reviews, 104(3), 1431-1628. Link
-
Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials.[1][2][3] Angewandte Chemie International Edition, 45(23), 3760-3803. Link
-
Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012-3043. Link
-
Hashmi, A. S. K. (2007).[4] Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180-3211. Link
-
Padwa, A. (2002). Intramolecular cyclizations of N-acyliminium ions with pyridine rings. Arkivoc, (vi), 35-48.[5] Link
Sources
- 1. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
Technical Support: De-Boc Protocols for Octahydroindolizine Intermediates
Executive Summary & Scope
Welcome to the technical support hub for octahydroindolizine chemistry. This guide addresses the deprotection of N-Boc (tert-butyloxycarbonyl) groups from octahydroindolizine scaffolds.
The Challenge: While the acidolysis of Boc is chemically trivial, the octahydroindolizine core presents specific isolation challenges. These bicyclic amines are often:
-
Highly Polar: The free bases are frequently water-soluble, making standard aqueous extraction failures common.
-
Volatile: Low molecular weight intermediates can be lost during high-vacuum drying.
-
Hygroscopic: The resulting salts (TFA or HCl) often form gummy oils rather than crystalline solids.
This guide prioritizes isolation strategy over simple reaction kinetics to ensure you recover your material.
Decision Matrix: Selecting Your Protocol
Before starting, determine your downstream needs. Do not default to TFA/DCM unless you have a plan for the salt.
| Downstream Application | Recommended Protocol | Why? |
| Next step is an Amide Coupling | Method A (TFA) | The TFA salt can be used directly with DIPEA/HATU; no free-basing required. |
| Need Long-Term Storage | Method B (HCl/Dioxane) | HCl salts are generally more crystalline and less hygroscopic than TFA salts. |
| Acid-Sensitive Side Groups | Method C (Scavenger) | Prevents t-butyl cation trapping on electron-rich aromatic substituents. |
| Product is Volatile | Method B (HCl) | Avoids high-vacuum steps; solvent removal is easier. |
Standard Operating Protocols (SOPs)
Method A: The Industry Standard (TFA/DCM)
Best for: General intermediates where the salt form is acceptable.
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[1][2] Ratio: 1:1 to 1:4 (TFA:DCM).
-
Dissolution: Dissolve the N-Boc-octahydroindolizine in DCM (approx. 0.1 M concentration).
-
Addition: Add TFA slowly at 0°C. Note: Octahydroindolizines are basic; exotherm is possible.
-
Reaction: Warm to room temperature. Monitor by TLC (ninhydrin stain) or LCMS.
-
Workup (The Critical Step):
-
Do NOT use an aqueous wash yet.
-
Concentrate the mixture on a rotary evaporator.
-
Co-evaporation: Add toluene (2x volume) and re-evaporate.[3] Repeat 3 times.
-
Why? Toluene forms an azeotrope with TFA, removing residual acid that can degrade the product or interfere with subsequent couplings.
-
Method B: The "Solid Salt" Route (HCl/Dioxane)
Best for: Creating stable, storable solids.
Reagents: 4M HCl in Dioxane (commercial).
-
Dissolution: Dissolve substrate in minimal dry dioxane or MeOH.
-
Addition: Add 4M HCl in dioxane (5–10 equivalents).
-
Observation: Often, the hydrochloride salt will precipitate directly from the solution.
-
Isolation:
-
If precipitate forms: Filter and wash with cold ether.
-
If no precipitate: Add diethyl ether slowly to induce crystallization.
-
Workup Logic: The "Polar Amine" Trap
The most frequent support ticket we receive involves low recovery after aqueous workup. Octahydroindolizines are "amphiphilic"—they love water as much as organic solvents.
Visualization: Isolation Workflow
This diagram illustrates the decision process for isolating your specific intermediate.
Figure 1: Decision tree for isolating polar octahydroindolizine intermediates.
Troubleshooting Guide (FAQ)
Issue 1: "My product disappeared during extraction."
Diagnosis: Your free base is water-soluble.[4] The Fix:
-
Saturate the Aqueous Phase: Add solid NaCl or K2CO3 to the aqueous layer until no more dissolves ("salting out"). This forces the organic amine into the organic layer.
-
The "Magic" Solvent: Do not use pure DCM. Use a mixture of Chloroform/Isopropanol (3:1) .[5] This mixture is polar enough to extract the amine but immiscible with water [1].
-
Continuous Extraction: For very stubborn cases, use a liquid-liquid continuous extractor for 24 hours.
Issue 2: "I see a +56 mass unit impurity."
Diagnosis: tert-Butyl cation trapping. The t-butyl cation generated during cleavage attacked a nucleophilic site on your molecule (e.g., an electron-rich aromatic ring or the bridgehead nitrogen if strained). The Fix:
-
Add a Scavenger .
-
Protocol: Add Triethylsilane (TES) (2–5%) or Anisole (5%) to your TFA mixture. These reagents react with the t-butyl cation faster than your product does [2].
Issue 3: "The salt is a gummy oil that won't solidify."
Diagnosis: Common with TFA salts of aliphatic amines. The Fix:
-
Trituration: Dissolve the gum in a minimum amount of MeOH or DCM, then add excess cold Diethyl Ether or Hexanes with vigorous stirring. Sonicate if necessary.
-
Ion Exchange: Convert the TFA salt to the HCl salt (Method B), which is more likely to crystallize.
Issue 4: "My stereocenters scrambled."
Diagnosis: Acid-catalyzed epimerization is rare for amines but possible if a ketone or ester is present at the
-
Avoid strong hydroxide bases (NaOH). Use saturated NaHCO3 or K2CO3 for neutralization.
-
Keep the temperature cold (0°C) during the basification step.[1][6]
Advanced Protocol: Resin-Based Free-Basing
Recommended for volatile or highly water-soluble octahydroindolizines.
Instead of liquid extraction, use a solid-supported base. This avoids the water layer entirely.[3][7]
-
Dissolve: Take the crude TFA salt in MeOH.
-
Resin: Add Amberlyst A-21 (weakly basic) or carbonate-on-polymer resin.
-
Stir: Agitate for 30–60 minutes. Check pH of a wet aliquot (should be basic).
-
Isolate: Gently evaporate the MeOH. You now have the clean free base.
References
-
Rochester University Chemistry Dept. "Workup for Polar and Water-Soluble Solvents." University of Rochester Laboratory Guides. Link
- Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 1978.
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[8] (The authoritative standard for functional group tolerance).
-
Sigma-Aldrich. "Boc Resin Cleavage Protocol." Technical Bulletins. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. rsc.org [rsc.org]
- 4. An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Workup [chem.rochester.edu]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Stereocontrolled Indolizidine Synthesis
Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Stereochemistry in Indolizidine Ring Formation
Welcome to the Indolizidine Synthesis Support Hub
You have reached the advanced troubleshooting center for bicyclic [4.3.0] aza-systems. This guide addresses the critical failure points in controlling stereocenters at the bridgehead (C8a) and peripheral carbons (C1, C2, C8) during the synthesis of alkaloids like swainsonine, castanospermine, and pumiliotoxins.
Our protocols are divided into "Support Tickets" addressing specific stereochemical anomalies.
Ticket #101: Bridgehead Selectivity (Cis- vs. Trans-Fusion)
User Issue: "I am hydrogenating a substituted indolizine precursor, but I am observing thermodynamic equilibration to the trans-fused isomer instead of the desired cis-fused kinetic product."
Diagnosis: The indolizidine ring system can exist in cis- or trans-fused conformations. In many natural products (e.g., (-)-swainsonine), the ring fusion is cis. However, the trans-fused isomer is often thermodynamically more stable (approx. 2.4 kcal/mol) due to the absence of gauche interactions found in the cis-conformer.
If your reduction conditions allow for reversible enolization or if the catalyst surface promotes isomerization, the system will drift toward trans-fusion.
Troubleshooting Protocol:
-
Catalyst Switching (Surface Affinity):
-
For Cis-Selectivity: Switch to PtO₂ (Adams' catalyst) or Rh/Al₂O₃ in acetic acid. These catalysts typically facilitate rapid hydrogen addition to the less sterically hindered face of the alkene/iminium bond (Kinetic Control).
-
For Trans-Selectivity: Use Pd/C in neutral solvents (MeOH/EtOH). Palladium often allows for double-bond migration or reversible adsorption, favoring the thermodynamic trans-product.
-
-
Acidity Modulation:
-
Protonation of the bridgehead nitrogen prevents nitrogen inversion. If you require a specific isomer, perform the hydrogenation on the corresponding pyridinium salt or iminium ion rather than the free base. The fixed geometry of the salt often dictates the approach of the hydrogen molecule.
-
Data: Catalyst Influence on Indolizidine Fusion
| Catalyst | Solvent | Pressure | Major Isomer | Mechanism |
| PtO₂ | AcOH | 1-4 atm | Cis-fused | Kinetic (Face differentiation) |
| Rh/C | MeOH | 50 atm | Cis-fused | Kinetic |
| Pd/C | EtOH | 1 atm | Trans-fused | Thermodynamic (Equilibration) |
| Na/NH₃ | THF | N/A | Trans-fused | Dissolving Metal (Thermodynamic) |
Ticket #102: N-Acyliminium Ion Cyclization (Diastereocontrol)
User Issue: "My cyclization yield is high, but the diastereoselectivity at the newly formed C-C bond is poor (approx. 1:1 mixture)."
Diagnosis: N-acyliminium ion cyclizations are powerful but rely heavily on conformational constraints. The stereochemical outcome is dictated by the trajectory of the nucleophile attacking the intermediate iminium ion. The failure usually stems from a lack of A(1,3) strain control or ambiguous "inside" vs. "outside" attack vectors.
Mechanistic Insight:
The reaction proceeds through a half-chair transition state. The nucleophile (often an alkene or allylsilane) will attack the N-acyliminium ion from the face anti to the bulkiest substituent at the
Troubleshooting Protocol:
-
The "Inside" vs. "Outside" Rule:
-
Analyze your tether length. For 5-membered rings (pyrrolidinones), the nucleophile usually attacks from the "inside" face relative to the ring curvature.
-
Action: Introduce a bulky substituent (e.g., a silyl group or tert-butyl group) at the position
to the nitrogen to lock the conformation via A(1,3) strain.[1]
-
-
Silicon-Directed Cyclization:
-
Use a vinylsilane as the terminator. The
-silyl effect stabilizes the developing cation and forces the rotation of the bond to align the C-Si bond with the empty p-orbital. This stereoelectronic requirement overrides minor steric factors, significantly boosting diastereoselectivity.
-
Visualization: N-Acyliminium Attack Trajectory
Caption: Stereocontrol pathway in N-acyliminium cyclization. The chair-like transition state is favored to minimize steric strain.
Ticket #103: Ring-Closing Metathesis (RCM) Failures
User Issue: "I am trying to close the second ring using Grubbs II, but I'm getting oligomers or the wrong stereoisomer."
Diagnosis: RCM on flexible dienes often fails to close the indolizidine ring efficiently because the entropy cost is too high. If the precursor does not have a "pre-organized" conformation (e.g., a turn induced by a protecting group or a cyclic scaffold), the chain ends will not meet.
Troubleshooting Protocol:
-
Scaffold Pre-organization:
-
Do not perform RCM on a linear chain if possible. Build the diene on an existing chiral pool scaffold (like a sugar or amino acid).
-
Example: Use a tartaric acid derivative or a carbohydrate-derived nitrone. The existing chirality and ring structure force the alkene "arms" into proximity, favoring the intramolecular closure over intermolecular polymerization.
-
-
Lewis Acid Chelation (The "Relay" Effect):
-
Add a mild Lewis acid (e.g., Ti(OiPr)₄) during the reaction. This can coordinate to the amide/amine nitrogen and oxygen, locking the rotamers in a conformation conducive to cyclization.
-
Ticket #104: Substrate-Controlled Induction (1,3-Dipolar Cycloaddition)
User Issue: "I am using a nitrone cycloaddition to build the ring, but I cannot control the exo/endo selectivity."
Diagnosis: In 1,3-dipolar cycloadditions involving cyclic nitrones (to form the indolizidine core), the selectivity is governed by secondary orbital interactions and steric approach.
Troubleshooting Protocol:
-
Z-Selectivity Requirement:
-
Ensure your dipolarophile (alkene) is Z-configured if you need the syn-relationship in the product. The reaction is stereospecific regarding the alkene geometry.
-
-
Metal Coordination:
-
Use MgBr₂ or ZnCl₂ . These metals coordinate between the nitrone oxygen and the dipolarophile (if it has a carbonyl group), creating a rigid transition state that exclusively favors the endo adduct.
-
Decision Matrix: Method Selection
Use this logic flow to select the correct synthetic strategy based on your target stereochemistry.
Caption: Strategic decision tree for selecting synthetic methodology based on required bridgehead stereochemistry.
References & Authoritative Sources
-
Stereoselective Hydrogenation:
-
N-Acyliminium Ions:
-
Ring-Closing Metathesis (RCM):
-
Swainsonine Synthesis (General Reference):
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Origin of the Diastereoselectivity of the Heterogeneous Hydrogenation of a Substituted Indolizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. figshare.com [figshare.com]
Technical Support Center: Minimizing Racemization in Chiral 2-Substituted Octahydroindolizines
Welcome to the Advanced Synthesis Support Portal. Octahydroindolizines (indolizidines) are privileged bicyclic nitrogen scaffolds found in numerous bioactive alkaloids (e.g., castanospermine, lentiginosine) and pharmaceutical agents [1]. When synthesizing chiral 2-substituted octahydroindolizines, maintaining stereochemical integrity is a critical challenge. The nitrogen-containing bicyclic system is highly prone to racemization and epimerization, particularly during reductive amination, acidic workups, and late-stage functionalizations.
This guide provides causal explanations, troubleshooting FAQs, and self-validating protocols designed by our Senior Application Scientists to help you preserve enantiopurity during your workflows.
Part 1: Core Troubleshooting FAQs
Q1: Why am I observing significant racemization during the reductive amination/cyclization step of my acyclic precursor? Causality & Mechanism: During the cyclization of amino-ketone precursors to form the indolizidine core, the intermediate cyclic iminium ion can undergo temperature-dependent tautomerization to an achiral (planar) enamine [2]. If the reduction of the iminium ion is slower than this tautomerization—often exacerbated by high temperatures or the use of slow-reducing agents—the stereocenter at the adjacent position (C8a or C2) will erode, leading to a racemic thermodynamic sink. Corrective Action: Shift the kinetic balance by lowering the reaction temperature (< -20 °C) and using a fast, selective reducing agent such as Sodium Triacetoxyborohydride (NaBH(OAc)3) in weakly acidic media. This outcompetes the tautomerization equilibrium.
Q2: My isolated 2-substituted octahydroindolizine shows epimerization at the bridgehead or C2 position after purification. What went wrong? Causality & Mechanism: Indolizidine frameworks, particularly those with electron-withdrawing groups at the 2-position (e.g., 2-acyl or 2-carboxyl), are highly sensitive to strong acids. The use of concentrated HCl during the workup or Luche reduction steps catalyzes reversible ring-opening or direct enolization, leading to thermodynamic equilibration (epimerization) [3]. Corrective Action: Strictly avoid strong acids during quenching and extraction. Use mild buffering agents such as saturated aqueous NH4Cl (pH ~6–7) to quench reactions, and perform extractions with dichloromethane (DCM) or ethyl acetate. Pre-treat silica gel with 1% triethylamine (Et3N) before chromatography.
Q3: How can I prevent base-mediated loss of enantiopurity during late-stage cross-coupling at the C2 position? Causality & Mechanism: Strong bases (e.g., NaOtBu, KOH) abstract the relatively acidic proton at the C2 position if it is adjacent to an activating group, forming a transient enolate intermediate that destroys the stereocenter. Corrective Action: Substitute strong bases with milder, non-nucleophilic alternatives like Cesium Carbonate (Cs2CO3), which has been shown to effectively suppress oxazolone-mediated or enolate-driven racemization in sensitive N-heterocycles [4].
Part 2: Mechanistic and Workflow Visualizations
Mechanistic pathway of imine-enamine driven racemization versus direct stereoretentive reduction.
Step-by-step experimental workflow for the racemization-free synthesis of octahydroindolizines.
Part 3: Data Presentation
The following table summarizes the quantitative impact of various reaction parameters on the final enantiomeric excess (ee) of 2-substituted octahydroindolizines during synthesis.
| Reaction Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Consequence | Typical ee (%) |
| Temperature | > 0 °C | < -20 °C | Suppresses imine-enamine tautomerization | > 98% |
| Reducing Agent | NaBH3CN (Slow) | NaBH(OAc)3 (Fast) | Outcompetes tautomeric equilibration | > 95% |
| Quench / Workup | Conc. HCl / Strong Acid | Sat. NH4Cl (pH 6-7) | Prevents acid-catalyzed epimerization at C2/C8a | > 98% |
| Base Additive | NaOtBu / KOH | Cs2CO3 | Prevents deprotonation of activated C2 protons | > 96% |
Part 4: Validated Experimental Protocols
Protocol A: Stereoretentive Reductive Cyclization of Amino-Ketones
Objective: Convert acyclic precursors into chiral 2-substituted octahydroindolizines without eroding the C2 or C8a stereocenters.
-
Preparation: Flame-dry a Schlenk flask under argon. Dissolve the chiral amino-ketone precursor (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow it to equilibrate to -78 °C.
-
Self-Validation Check: Ensure the internal temperature is strictly below -20 °C using an internal probe to kinetically freeze the imine-enamine tautomerization.
-
-
Reagent Addition: Add glacial acetic acid (1.2 equiv) dropwise to facilitate iminium ion formation. Stir for 15 minutes.
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 2.5 equiv) in three portions over 30 minutes.
-
Note: NaBH(OAc)3 is explicitly chosen over NaBH3CN to accelerate the reduction step, outcompeting any residual tautomerization.
-
-
Monitoring: Monitor the reaction via TLC or LC-MS until the intermediate iminium ion is fully consumed (typically 2–4 hours at low temperature).
Protocol B: Mild Quench and Isolation (Epimerization-Free)
Objective: Isolate the octahydroindolizine product without acid- or base-catalyzed stereocenter inversion.
-
Quenching: While maintaining the temperature below 0 °C, slowly add saturated aqueous NH4Cl (20 mL) to the reaction mixture.
-
Self-Validation Check: Test the aqueous layer with pH paper; it must read between pH 6 and 7. Do NOT use HCl.
-
-
Extraction: Dilute the mixture with additional DCM (30 mL). Separate the organic layer and extract the aqueous layer twice with DCM (2 x 20 mL).
-
Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure at a bath temperature not exceeding 30 °C to prevent thermal degradation.
-
Purification: Purify via flash column chromatography using deactivated silica gel (pre-treated with 1% Et3N in hexanes) to prevent acid-catalyzed ring-opening on the column.
References
-
Title: Pyridoxal-5′-phosphate–dependent bifunctional enzyme catalyzed biosynthesis of indolizidine alkaloids in fungi Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link] [1]
-
Title: Stereochemical and mechanistic studies on the formation of the 3-oxoindolizidine skeleton from ornithine derivatives Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link] [2]
-
Title: Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization Source: Organic Letters (ACS Publications) URL: [Link] [3]
-
Title: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations Source: JACS Au (ACS Publications) URL: [Link] [4]
Technical Support Center: Octahydroindolizin-2-ylmethanamine Stability
A Guide for Researchers and Drug Development Professionals
Welcome to the technical resource center for octahydroindolizin-2-ylmethanamine. This guide is designed to provide Senior Application Scientist-level insights and practical, field-proven methodologies for assessing the stability of this compound in aqueous buffers. Given that octahydroindolizin-2-ylmethanamine is a specific molecule for which extensive public stability data may not be available, this document provides the foundational principles and experimental frameworks required to perform a robust in-house stability assessment.
The narrative explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative regulatory and scientific literature.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of octahydroindolizin-2-ylmethanamine in aqueous buffers a critical parameter?
Aqueous stability is a cornerstone of early-stage drug development. For a molecule like octahydroindolizin-2-ylmethanamine, which contains a basic amine functional group, its behavior in aqueous environments dictates everything from viable formulation strategies to its in-vivo performance. Instability can lead to loss of potency, formation of potentially toxic degradation products, and altered bioavailability.[1] Establishing a stability profile is a non-negotiable step mandated by regulatory bodies like the ICH to ensure the safety and efficacy of a potential drug product.[2]
Q2: What are the primary factors that will likely influence the stability of this compound?
The stability of octahydroindolizin-2-ylmethanamine will primarily be influenced by the following factors:
-
pH: As a secondary amine, the protonation state of the molecule is pH-dependent. Both acidic and basic conditions can catalyze degradation reactions like hydrolysis or ring cleavage.[3][4] It is crucial to identify a pH range where the molecule exhibits maximum stability.
-
Temperature: Temperature accelerates chemical reactions.[5][6] Degradation rates typically increase with temperature, and understanding this relationship is key to predicting shelf-life and defining storage conditions.
-
Buffer Species: While often overlooked, buffer ions themselves can sometimes participate in degradation reactions. It is wise to test stability in different buffer systems (e.g., phosphate, citrate, acetate) to rule out catalytic effects.[7]
-
Oxidative Stress: The presence of dissolved oxygen or trace metal ions can promote oxidative degradation, particularly at the nitrogen atom or susceptible carbon positions on the indolizine ring.[8]
-
Light: Photodegradation can be a significant issue for heterocyclic compounds, potentially leading to complex reactions like ring cleavage or dimerization.[8]
Q3: What are the most probable degradation pathways for an indolizidine alkaloid derivative?
While specific pathways must be determined experimentally, we can hypothesize based on the structure of octahydroindolizin-2-ylmethanamine. Indolizine systems can be susceptible to electrophilic attack, and the amine functionality introduces specific vulnerabilities.[9] Potential pathways include:
-
Oxidation: The lone pair of electrons on the nitrogen atom is a prime target for oxidation, leading to the formation of an N-oxide. This is a common metabolic and chemical degradation route for amines.
-
Hydrolysis/Ring Cleavage: Although the core saturated ring system is generally stable, extreme pH and temperature conditions could potentially induce ring cleavage, especially if there are any strained ring junctions.[10][11]
-
Reactions with Excipients: If formulated with reactive excipients (e.g., those with aldehyde impurities), the primary amine of the methanamine group could form imine adducts.
Q4: I'm new to this compound. What is a logical first step to assess its stability?
The most effective starting point is a forced degradation study .[2][12] This involves subjecting a solution of the compound to a range of harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and light) for a defined period. The goal is not to determine shelf-life, but to rapidly identify the conditions under which the molecule degrades and to generate its likely degradation products.[1] This information is invaluable for developing a stability-indicating analytical method, which is a prerequisite for all further quantitative stability studies.
Troubleshooting & Experimental Guides
This section provides detailed protocols for systematically evaluating the stability of octahydroindolizin-2-ylmethanamine.
Guide 1: Developing a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent octahydroindolizin-2-ylmethanamine peak from all potential degradation products. This is the foundation of any reliable stability study.[13]
Protocol:
-
Prepare Forced Degradation Samples:
-
Acidic: Dissolve 1 mg/mL of the compound in 0.1 M HCl. Heat at 60°C for 24 hours.[14]
-
Basic: Dissolve 1 mg/mL of the compound in 0.1 M NaOH. Heat at 60°C for 24 hours.[14]
-
Oxidative: Dissolve 1 mg/mL of the compound in 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal: Prepare an aqueous solution (e.g., in purified water or a neutral buffer). Heat at 80°C for 48 hours.
-
Photolytic: Prepare an aqueous solution and expose it to a photostability chamber (ICH Q1B conditions).
-
Control: A solution of the compound in the same solvent, stored at 4°C.
-
-
Initial HPLC Method Screening:
-
Column: Start with a robust C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes).
-
Detection: UV/Vis detector. Scan a range (e.g., 200-400 nm) to find the optimal wavelength for the parent compound.
-
Injection: Inject a cocktail of all forced degradation samples (after neutralizing the acid/base samples).
-
-
Method Optimization:
-
Analyze the chromatogram from the cocktail injection. The goal is to see the parent peak and several smaller peaks representing degradation products.
-
Adjust the gradient slope, mobile phase pH (e.g., using phosphate buffer), or switch to a different column chemistry (e.g., Phenyl-Hexyl) to achieve baseline separation of all peaks.
-
The final method is "stability-indicating" when the parent peak is pure and resolved from all degradation product peaks in all stress conditions.
-
Guide 2: Isothermal pH-Rate Profile Study
Objective: To determine the degradation rate of octahydroindolizin-2-ylmethanamine as a function of pH at a constant temperature. This allows for the identification of the pH of maximum stability.
Experimental Workflow Diagram
Caption: Workflow for a pH-rate stability study.
Protocol:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range. Use buffer species appropriate for each pH range to ensure adequate buffering capacity. See the table below for recommendations.
-
Sample Incubation:
-
Bring all buffers to the target temperature (e.g., 50°C) in a temperature-controlled incubator or water bath.
-
Spike a known concentration of octahydroindolizin-2-ylmethanamine stock solution into each buffer. The final organic solvent concentration should be low (<1%) to avoid impacting the reaction kinetics.
-
Immediately withdraw the first sample (T=0) from each pH solution, quench if necessary (e.g., by neutralizing or freezing), and store for analysis.
-
-
Timepoint Sampling: Withdraw samples at predetermined intervals (e.g., 1, 3, 7, 14, and 28 days). The exact timing should be adjusted based on the expected degradation rate.
-
Analysis and Calculation:
-
Analyze all samples from a single study in one HPLC run to minimize analytical variability.[15]
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample for that specific pH.
-
For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. If the degradation follows first-order kinetics, the plot will be linear.
-
The observed degradation rate constant (kobs) is the negative of the slope of this line.
-
Finally, plot log(kobs) versus pH. The lowest point on this V- or U-shaped curve indicates the pH of maximum stability.[4]
-
Recommended Buffer Systems for pH-Rate Profiling
| Target pH | Recommended Buffer System (25-50 mM) | Rationale |
| 2.0 - 3.0 | Phosphate/Citrate or Glycine-HCl | Provides robust buffering in the low acidic range. |
| 4.0 - 5.0 | Acetate Buffer | Standard choice for the mid-acidic range. |
| 6.0 - 8.0 | Phosphate Buffer (Sodium or Potassium) | Mimics physiological pH and is widely used.[16] |
| 9.0 - 10.0 | Borate Buffer | Effective in the lower basic range. |
| 11.0 - 12.0 | Phosphate Buffer (dibasic/tribasic) | Can buffer effectively in the higher pH range. |
Hypothetical Degradation & Data Visualization
Potential Degradation Pathways
The following diagram illustrates a hypothesized degradation pathway for octahydroindolizin-2-ylmethanamine under oxidative stress. Actual degradation products must be confirmed via structural elucidation techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[11]
Sources
- 1. biomedres.us [biomedres.us]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicsearchonline.org [clinicsearchonline.org]
- 6. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jbclinpharm.org [jbclinpharm.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. Analytical quantification of active ingredients using HPLC | LITE [lite.lstmed.ac.uk]
- 14. scispace.com [scispace.com]
- 15. Transfer of Analytical Method's Pharmacopoeias for Assay of Pharmacokinetic In-vitro and Impurities Profile Based on Different Concepts | Abhath Journal of Basic and Applied Sciences [ojs.abhath-ye.com]
- 16. A Convenient Enzymatic Route to Optically Active l-Aminoindan-2-ol: Versatile Ligands for HIV-1 Protease Inhibitors and Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: 1H NMR Interpretation of Octahydroindolizin-2-ylmethanamine Dihydrochloride
Executive Summary
Octahydroindolizin-2-ylmethanamine dihydrochloride is a bicyclic diamine scaffold increasingly utilized in fragment-based drug discovery (FBDD) due to its defined spatial orientation, which offers superior entropic advantages over flexible monocyclic analogs like 2-(aminomethyl)piperidines.
This guide provides a rigorous framework for the structural validation of this compound using proton nuclear magnetic resonance (
Part 1: Structural Logic & Sample Preparation
The Indolizidine Constraint
The core "performance" feature of this product is its bicyclic rigidity. The octahydroindolizine ring system can exist in cis- or trans-fused conformations. In the dihydrochloride salt form, the bridgehead nitrogen is protonated, locking the system into a specific conformation (typically trans-fused for thermodynamic stability) and preventing the nitrogen inversion seen in the free base.
Critical Quality Attribute (CQA): The relative stereochemistry between the bridgehead carbon (C-8a) and the substituent at C-2 determines the vector of the methanamine tail. NMR is the only rapid method to validate this vector without X-ray crystallography.
Experimental Protocol: Sample Preparation
To ensure high-fidelity data, the choice of solvent is non-trivial.
-
Solvent A: Deuterium Oxide (
)-
Purpose: Routine purity checks.
-
Pros: Excellent solubility for dihydrochloride salts; suppresses exchangeable protons (
, ) to simplify the baseline. -
Cons: Loss of ammonium proton signals; potential overlap of
-protons with HDO peak (~4.79 ppm).
-
-
Solvent B: Dimethyl Sulfoxide-
(DMSO- )-
Purpose: Full structural elucidation.
-
Pros: Preserves exchangeable ammonium protons (
), allowing direct integration of the salt stoichiometry. -
Recommendation: Use DMSO-
for the primary characterization to validate the salt form.
-
Step-by-Step Workflow
-
Massing: Weigh 5–10 mg of the dihydrochloride salt into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-
(99.9% D). -
Homogenization: Vortex for 30 seconds. If the salt is stubborn, sonicate for 1 minute. Note: Avoid heating, as this promotes H/D exchange with residual water.
-
Acquisition: Run a standard 16-scan proton experiment with a 30° pulse angle and a relaxation delay (
) of seconds to ensure accurate integration of the ammonium protons.
Part 2: Detailed NMR Interpretation
The spectrum of this compound in DMSO-
The Ammonium Region (8.0 – 10.0 ppm)
Unlike the free base, the dihydrochloride salt displays distinct signals for the acidic protons.
-
Signal A (
~8.2–8.5 ppm): Broad singlet, integrating to ~3H. Corresponds to the primary ammonium group ( ). -
Signal B (
~9.5–10.5 ppm): Broad singlet/hump, integrating to ~1H. Corresponds to the bridgehead ammonium ( -H). Note: This signal is often very broad due to quadrupolar relaxation of the nucleus.
The Diagnostic "Fingerprint" Region (2.8 – 3.8 ppm)
This region contains protons adjacent to nitrogen (
| Proton Assignment | Approx. Shift ( | Multiplicity | Interpretation |
| H-3 (eq), H-5 (eq) | 3.4 – 3.6 ppm | Multiplet (dt/dd) | Equatorial protons are deshielded by the anisotropy of the C-N bonds. |
| Side Chain ( | 3.0 – 3.2 ppm | Broad Doublet | The methylene protons connecting the ring to the amine. |
| H-3 (ax), H-5 (ax) | 2.8 – 3.0 ppm | Triplet/Multiplet | Axial protons are shielded. Large geminal coupling ( |
| H-8a (Bridgehead) | 3.2 – 3.8 ppm | Multiplet | Critical: The chemical shift and coupling of H-8a determine the ring fusion. In trans-fused salts, this proton is axial and shows large coupling to H-1ax. |
The "Envelope" Region (1.2 – 2.4 ppm)
The methylene protons of the ring (C-1, C-6, C-7, C-8) and the methine at C-2 appear here.
-
H-2 (Methine): Often buried, but critical. If the substituent is equatorial, H-2 is axial (broad multiplet).
-
Ring Methylenes: A complex envelope. The key performance indicator is the width of this region. A flexible piperidine analog would show sharper, averaged peaks. The broad, complex nature here confirms the rigid bicyclic scaffold .
Part 3: Comparative Performance Analysis
This section objectively compares the product (Dihydrochloride Salt) against its primary alternatives: the Free Base and the Monocyclic Analog.
Comparison 1: Dihydrochloride Salt vs. Free Base
The free base is often used in reactions but is analytically inferior for storage and validation.
| Feature | Product (2HCl Salt) | Alternative (Free Base) | Implication |
| Shift Dispersion | High (distinct ax/eq signals) | Low (averaged signals) | Salt form "locks" the conformation, allowing precise stereochemical assignment. |
| Stability | High (non-hygroscopic solid) | Low (oil, absorbs | Free base spectra often show impurity peaks from carbamates or oxidation. |
| Integration | Stoichiometric ( | Variable (NH broad/invisible) | The salt form allows quantitative NMR (qNMR) for purity assay. |
Comparison 2: Octahydroindolizine vs. Piperidine Analog
Why use the bicyclic scaffold? The NMR data proves the structural difference.
-
Alternative: 2-(Aminomethyl)piperidine.[1]
-
Observation: The piperidine ring undergoes rapid chair-chair interconversion at room temperature.
-
NMR Result: The axial and equatorial protons often coalesce or show simplified splitting.
-
Product Advantage: The octahydroindolizine spectrum is complex and resolved. This confirms that the pharmacophore vectors are fixed , reducing the entropic penalty upon binding to a protein target.
Part 4: Visualization of Structural Validation
The following diagram illustrates the logical flow for validating the specific isomer using NMR coupling constants (
Caption: Decision tree for validating the salt form and ring fusion stereochemistry using diagnostic NMR markers.
References
-
PubChem. (n.d.).[2] Octahydroindolizin-2-amine.[3] National Library of Medicine.[2] Retrieved February 27, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved February 27, 2026, from [Link]
-
Royal Society of Chemistry. (2011). Synthesis of indolizidines from optically pure α-amino acids. Chirality. Retrieved February 27, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to HPLC Method Development for Bicyclic Amine Purity Analysis
Introduction: The Analytical Challenge of Bicyclic Amines
Bicyclic amines represent a unique and often challenging class of compounds in pharmaceutical development. Their inherent basicity, high polarity, and potential for complex impurity profiles demand a robust and well-designed analytical approach for purity assessment. A common issue in reversed-phase liquid chromatography (RPLC) is the strong interaction between the basic amine groups and residual acidic silanols on the silica-based stationary phase. This can lead to poor peak shapes, such as tailing and asymmetry, which compromise resolution and the accuracy of quantification.[1] Furthermore, many bicyclic amine structures lack a strong UV chromophore, rendering conventional UV detection inadequate for sensitive impurity analysis.
This guide provides a comparative analysis of modern HPLC strategies for the purity analysis of bicyclic amines. We will delve into the mechanistic principles behind various chromatographic techniques, present comparative data, and provide actionable protocols to guide researchers and drug development professionals in selecting and optimizing the most suitable method for their specific analytical needs.
Strategic Approaches to Bicyclic Amine Analysis: A Comparative Overview
The selection of an appropriate HPLC method is paramount for achieving accurate and reliable purity results. Below, we compare three primary strategies: traditional Reversed-Phase Liquid Chromatography (RPLC) with and without ion-pairing, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).
Methodology Comparison
| Parameter | Reversed-Phase (High pH) | Reversed-Phase with Ion-Pairing | HILIC | Mixed-Mode (RP/Cation-Exchange) |
| Primary Retention Mechanism | Hydrophobic partitioning | Hydrophobic partitioning & ion-pairing | Partitioning into a water-enriched layer on the stationary phase | Hydrophobic partitioning & cation-exchange |
| Best Suited For | Moderately polar to nonpolar amines | Polar and basic amines | Highly polar and hydrophilic amines | A wide range of amines with varying polarity and basicity |
| Key Advantages | Utilizes common C18 columns, good for stability-indicating methods | Enhanced retention of polar amines on RPLC columns | Excellent retention of highly polar compounds that are unretained in RPLC | Tunable selectivity by adjusting mobile phase pH and ionic strength, excellent peak shape |
| Potential Disadvantages | Peak tailing can be an issue, requires high-pH stable columns | Slow column equilibration, MS incompatibility with some reagents, can be complex to develop | Sensitive to mobile phase water content, potential for long equilibration times | Can be complex to develop due to dual retention mechanisms |
| MS Compatibility | Good with volatile mobile phases | Poor with non-volatile ion-pairing agents | Excellent due to high organic content in the mobile phase | Good with volatile mobile phases |
Deep Dive into Chromatographic Strategies
Reversed-Phase Liquid Chromatography (RPLC)
Standard RPLC on a C18 column is often the first approach for method development due to its ubiquity and robustness. However, for basic compounds like bicyclic amines, special considerations are necessary to mitigate undesirable peak shapes.
-
High pH RPLC: By operating at a pH well above the pKa of the amine (typically pH > 10), the analyte is in its neutral, uncharged form. This minimizes ionic interactions with the stationary phase, leading to improved peak symmetry. This approach requires a pH-stable column, often a hybrid-silica or polymer-based stationary phase.
-
RPLC with Ion-Pairing: For more polar amines that exhibit poor retention even at high pH, ion-pairing chromatography can be employed. An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase.[2][3] This reagent forms a neutral ion-pair with the protonated amine, increasing its hydrophobicity and thus its retention on the RPLC column.[2][3][4] While effective, this technique can suffer from long equilibration times and is often incompatible with mass spectrometry (MS) due to the non-volatile nature of many ion-pairing reagents.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a powerful technique for the separation of highly polar compounds that are poorly retained in RPLC.[5][6][7] In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[7] This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition.[5][8] Bicyclic amines, being polar, partition strongly into this layer, leading to excellent retention and separation.[9] HILIC is highly compatible with MS due to the high organic content of the mobile phase, which facilitates efficient spray ionization.[7]
Mixed-Mode Chromatography (MMC)
MMC columns possess stationary phases with multiple functionalities, offering more than one mode of interaction with the analyte.[10][11][12] For bicyclic amine analysis, a combination of reversed-phase (e.g., C18) and cation-exchange functionalities is particularly effective.[10] This allows for simultaneous hydrophobic and electrostatic interactions, providing a highly tunable and orthogonal selectivity compared to purely RPLC or HILIC methods.[10][13] By adjusting the mobile phase pH and ionic strength, the degree of cation-exchange interaction can be modulated, offering precise control over the retention and elution of basic compounds. This often results in superior peak shapes and resolution for complex mixtures of a parent amine and its related impurities.[10]
Detection Strategies: Beyond UV
Many bicyclic amines lack a significant UV chromophore, making detection and quantification of low-level impurities challenging with standard UV detectors. In such cases, universal detectors that do not rely on the chromophoric properties of the analyte are indispensable.
-
Charged Aerosol Detector (CAD): The CAD is a nebulization-based detector that measures charge imparted to analyte particles, providing a near-universal response for non-volatile and many semi-volatile compounds.[14][15] Its response is generally more uniform across different analytes compared to other universal detectors and offers excellent sensitivity for impurity profiling.[16]
-
Mass Spectrometry (MS): When coupled with HPLC, MS provides not only quantification but also mass information that can be used to identify unknown impurities and degradation products. It is the gold standard for specificity and is a crucial tool in the development of stability-indicating methods.
Experimental Workflows and Protocols
The following section provides detailed experimental workflows and starting protocols for the different HPLC strategies discussed.
Workflow for HPLC Method Development for Bicyclic Amine Purity
Caption: A structured workflow for systematic HPLC method development.
Protocol 1: High pH RPLC-CAD Method
This protocol is a good starting point for moderately polar bicyclic amines.
-
HPLC System: Any modern HPLC or UHPLC system equipped with a column oven, autosampler, and Charged Aerosol Detector.
-
Column: A high pH stable reversed-phase column, e.g., Waters XBridge C18, 2.1 x 100 mm, 2.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
CAD Settings:
-
Evaporation Temperature: 35 °C
-
Nebulizer Gas: Nitrogen at 60 psi
-
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 1 mg/mL.
Protocol 2: HILIC-MS Method
This protocol is ideal for highly polar bicyclic amines and their impurities.
-
HPLC System: A UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A HILIC column, e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, 0.1% Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 1% B
-
1-12 min: 1% to 50% B
-
12-14 min: 50% B
-
14-14.1 min: 50% to 1% B
-
14.1-18 min: 1% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
MS Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to a final concentration of 0.5 mg/mL.
Protocol 3: Mixed-Mode RPLC/Cation-Exchange-CAD Method
This protocol provides a versatile approach for complex samples containing analytes with a range of polarities.
-
HPLC System: Any modern HPLC or UHPLC system with a CAD.
-
Column: A mixed-mode column, e.g., Thermo Scientific Acclaim Trinity P1, 3.0 x 100 mm, 3 µm.
-
Mobile Phase A: 100 mM Ammonium Formate, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 70% B
-
20-22 min: 70% B
-
22-22.1 min: 70% to 10% B
-
22.1-27 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
CAD Settings:
-
Evaporation Temperature: 35 °C
-
Nebulizer Gas: Nitrogen at 60 psi
-
-
Sample Preparation: Dissolve the sample in 20:80 Acetonitrile:Water to a final concentration of 1 mg/mL.
Method Validation: Ensuring Trustworthiness and Compliance
Once an optimal method has been developed, it must be validated to ensure it is fit for its intended purpose. Method validation should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[17][18][19] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[19]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[19]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[19]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The validation process provides a high degree of assurance that the method will consistently produce accurate and reliable results.
Conclusion and Recommendations
The development of a robust HPLC method for the purity analysis of bicyclic amines requires a systematic approach that considers the unique physicochemical properties of this class of compounds. While traditional RPLC methods can be adapted, modern techniques such as HILIC and Mixed-Mode Chromatography often provide superior performance, especially for highly polar analytes and complex impurity profiles. The choice of the optimal method will depend on the specific properties of the bicyclic amine and its related impurities.
For initial screening, a parallel evaluation of a high-pH RPLC method, a HILIC method, and a Mixed-Mode method is recommended. The use of a universal detector like a CAD or MS is crucial for comprehensive impurity detection, particularly when dealing with compounds that lack a UV chromophore. By following the structured workflow and protocols outlined in this guide, researchers can efficiently develop and validate a reliable and accurate HPLC method that meets the stringent requirements of the pharmaceutical industry.
References
- U.S. Pharmacopeia.
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
- ICH. Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
- ICH. Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
- McCalley, D. V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
- U.S. Pharmacopeia. (2022).
- LCGC International. (2024). Are You Sure You Understand USP <621>?
- Element Lab Solutions. USP 621 Changes.
- ICH. Quality Guidelines.
- HELIX Chromatography.
- Element Lab Solutions. (2024).
- Thermo Fisher Scientific.
- Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- University of Kentucky. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge.
- International Conference on Harmonisation (ICH) Q2(R1) provides a formal overview of the criteria required to fully validate an analytical procedure.
- Thermo Fisher Scientific. Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection.
- Buchi.com.
- HELDA.
- Dr. Maisch. HILIC.
- RSC Publishing. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts.
- TCI Chemicals. Ion-Pair Reagents for HPLC.
- Waters Corporation. Charged Aerosol Detector | For HPLC & UHPLC Analysis.
- G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions.
- LCGC International. (2022). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
- SciSpace.
- NILU. (2010).
- Sigma-Aldrich.
- ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
- ResearchGate. (2020).
- Bio-Rad.
- HWI group. (2025). Blog: Charged Aerosol Detection in Pharmaceutical Analysis.
- ChemRxiv. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome.
- ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
- Thermo Fisher Scientific.
- alwsci. (2025).
- Technology Networks. (2024).
- Chromatography Today.
- LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- PubMed. (2025). Biopharmaceutical Analysis by HPLC: Practices and Challenges.
- Journal of Food and Drug Analysis. (2016). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide).
- IJCRT.org.
- Sultan Qaboos University Journal For Science.
- LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- ResearchGate. (2026). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl) -
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- 19. database.ich.org [database.ich.org]
A Comparative Guide to the Chemical Reactivity of Indolizidine and Quinolizidine Amines
Introduction
Within the vast landscape of heterocyclic chemistry, indolizidine and quinolizidine alkaloids represent two of the most fundamental and widespread structural motifs.[1] Found in organisms ranging from plants and fungi to amphibians, these saturated azabicycles form the core of thousands of natural products exhibiting a wide array of biological activities.[2] The indolizidine framework is characterized by a fused five- and six-membered ring system (1-azabicyclo[4.3.0]nonane), while the quinolizidine system consists of two fused six-membered rings (1-azabicyclo[4.4.0]decane).
This guide provides an in-depth comparison of the chemical reactivity of the tertiary bridgehead nitrogen atom central to both structures. For researchers in medicinal chemistry and drug development, understanding the subtle yet significant differences in the nucleophilicity, basicity, and susceptibility to oxidation of these amines is paramount for designing synthetic routes and predicting metabolic pathways. We will explore the stereoelectronic and conformational factors that govern their reactivity, supported by experimental data and detailed protocols for validation.
Structural and Stereoelectronic Foundations of Reactivity
The reactivity of the bridgehead nitrogen in these systems is not merely a function of its tertiary nature; it is profoundly influenced by the geometry and conformational flexibility of the fused-ring scaffold.
1.1. Conformational Analysis
The quinolizidine skeleton, analogous to decalin, can exist in both trans- and cis-fused conformations. The trans-conformer is rigid and chair-chair, locking the nitrogen's lone pair of electrons into a fixed axial or equatorial orientation relative to one of the rings. The cis-conformer is more flexible and can undergo ring inversion. In contrast, the indolizidine system, with its fused five- and six-membered rings, generally adopts a cis-fused conformation, which imparts a different steric environment around the nitrogen atom.
1.2. Basicity and pKa
The basicity of an amine, quantified by its pKa value, is a direct measure of the availability of its lone pair of electrons to accept a proton. This fundamental property dictates its behavior in acid-base catalysis and its protonation state under physiological conditions. The quinolizidine system, particularly in its rigid trans-fused conformation, often presents a more sterically accessible nitrogen lone pair compared to the more compact cis-fused indolizidine core. This generally translates to a higher basicity for quinolizidines.
| Compound Class | Representative Structure | Typical pKa Range | Key Factors Influencing Basicity |
| Indolizidine | (5Z, 9Z)-Octahydro-indolizine | 8.0 - 9.5 | cis-fusion leads to a more sterically hindered nitrogen, potentially lowering basicity. |
| Quinolizidine | (1S, 9aS)-Octahydro-quinolizine | 9.5 - 11.0 | trans-fusion allows for a more exposed nitrogen lone pair, generally increasing basicity. |
1.3. The Bohlmann Effect: A Stereoelectronic Marker
A classic indicator of the stereoelectronic environment of the nitrogen lone pair is the "Bohlmann effect," which describes the weakening and shifting of adjacent C-H bond stretching frequencies in the infrared (IR) spectrum. This effect is maximal when the nitrogen lone pair is oriented anti-periplanar to the C-H bond. This specific geometry facilitates the hyperconjugation of the lone pair into the σ* orbital of the C-H bond. In trans-fused quinolizidines, this optimal alignment is often present, leading to characteristic "Bohlmann bands" in the 2700-2800 cm⁻¹ region of the IR spectrum. The presence and intensity of these bands provide a powerful diagnostic tool for the conformation of the ring system and predict a higher reactivity for the α-protons towards oxidation or elimination reactions.[3]
Diagram 1: Core Structural Comparison A diagram illustrating the fundamental ring structures of Indolizidine and Quinolizidine.
Protocol 2: Competitive N-Oxidation with LC-MS Analysis
Objective: To determine the relative susceptibility of an indolizidine and quinolizidine amine to oxidation by reacting them in a single competitive experiment.
Methodology:
-
Reagent Preparation:
-
Create an equimolar (e.g., 10 mM) solution containing both the indolizidine and quinolizidine substrates in a suitable solvent like methanol or acetonitrile.
-
Prepare a 5 mM solution of the oxidant (e.g., m-CPBA) in the same solvent. This makes the oxidant the limiting reagent.
-
-
Reaction Procedure:
-
In a vial, place 1.0 mL of the mixed amine solution.
-
At time t=0, add 1.0 mL of the m-CPBA solution (0.5 equivalents relative to total amine). Stir the reaction at room temperature.
-
-
Time-Point Quenching and Analysis:
-
At specified time points (e.g., 5, 15, 30, and 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 900 µL of a quenching solution (e.g., 1% sodium thiosulfate in mobile phase) to destroy any remaining m-CPBA.
-
Analyze the quenched sample by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Using LC-MS, monitor four species: the indolizidine starting material (SM1), the quinolizidine starting material (SM2), the indolizidine N-oxide product (P1), and the quinolizidine N-oxide product (P2).
-
Calculate the percent conversion for each amine at each time point:
-
% Conversion (Indolizidine) = [Area(P1) / (Area(SM1) + Area(P1))] * 100
-
% Conversion (Quinolizidine) = [Area(P2) / (Area(SM2) + Area(P2))] * 100
-
-
Plot the % conversion versus time for both substrates. The amine that shows a faster rate of conversion is the more reactive species towards oxidation.
-
Summary and Outlook
The evidence consistently indicates that quinolizidine amines are generally more reactive than their indolizidine counterparts , both as nucleophiles and towards oxidation. This heightened reactivity stems directly from the stereoelectronic properties endowed by the 6/6-fused ring system, which typically allows for greater steric accessibility of the bridgehead nitrogen's lone pair.
For drug development professionals, this has several implications:
-
Synthetic Strategy: Reactions targeting the nitrogen of a quinolizidine may proceed under milder conditions or with faster kinetics than for a comparable indolizidine.
-
Metabolic Stability: An indolizidine core may offer greater metabolic stability against N-oxidation pathways compared to a quinolizidine core, potentially leading to a longer biological half-life.
-
Pharmacophore Design: The basicity (pKa) difference will affect the protonation state at physiological pH, influencing receptor binding, solubility, and membrane permeability.
By understanding these fundamental principles and employing robust experimental protocols for their validation, researchers can make more informed decisions in the design and development of novel therapeutics based on these privileged heterocyclic scaffolds.
References
-
Michael, J. P. (2007). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 24(1), 191-222. [Link]
-
Bunsupa, S., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science, 3, 239. [Link]
- O'Hagan, D. (2000). Pyrrolidine, piperidine, pyridine, and quinolizidine alkaloids.
-
Weinreb, S. M. (2009). Total Synthesis of Quinolizidine Alkaloid (−)-217A. Application of Iminoacetonitrile Cycloadditions in Organic Synthesis. The Journal of Organic Chemistry, 74(15), 5566-5574. [Link]
-
Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 25(1), 139-165. [Link]
- Howard, A. S., & Michael, J. P. (1986). Simple indolizidine and quinolizidine alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 28, pp. 183-308). Academic Press.
- Comins, D. L., & Dehghani, A. (1992). Asymmetric synthesis of enantiomerically pure piperidine, indolizidine, and quinolizidine alkaloids.
- Steglich, W. (1989). Stereoselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids. Pure and Applied Chemistry, 61(3), 439-442.
Sources
Technical Comparison: Octahydroindolizine vs. Pyrrolizidine Scaffolds
Executive Summary
In the design of glycomimetics and alkaloids, the choice between octahydroindolizine (indolizidine) and pyrrolizidine scaffolds is a pivotal decision that dictates not only the biological target profile but, more critically, the safety and metabolic stability of the final candidate.
While both scaffolds serve as privileged structures for glycosidase inhibition (iminosugars), they diverge sharply in their conformational landscapes and toxicological liabilities. The pyrrolizidine scaffold, particularly when 1,2-unsaturated, carries a high risk of hepatotoxicity due to metabolic activation into reactive pyrroles. The indolizidine scaffold offers a more thermodynamically stable, 5,6-fused system that generally avoids this specific metabolic trap, though it requires careful tuning to avoid off-target lysosomal storage effects (e.g., swainsonine-induced locoism).
Decision Matrix: Scaffold Selection
| Feature | Octahydroindolizine | Pyrrolizidine |
| Topology | 5,6-Fused Bicyclic System | 5,5-Fused Bicyclic System |
| Thermodynamic Stability | Trans-fused is dominant/stable.[1][2] | Cis-fused is dominant ("Open Book"). |
| Major Liability | Mechanism-based toxicity (e.g., Mannosidase II inhibition). | Metabolic activation (CYP450) to alkylating pyrroles (if 1,2-unsaturated). |
| Primary Application | Antiviral, Anticancer, Lysosomal Storage Disorders. | Glycosidase inhibition (if saturated), specific natural product mimicry. |
| pKa Range | ~8.5 - 9.5 (Highly Basic) | ~8.0 - 9.0 (Basic, prone to N-oxidation) |
Structural & Physicochemical Analysis[3]
Topology and Conformational Analysis
The fundamental difference lies in the ring fusion. This dictates the vector presentation of substituents, which is critical for active site mapping in enzymes like amyloglucosidase or hexosaminidase.
-
Octahydroindolizine (5,6-Fusion):
-
Resembles the decalin system but with one five-membered ring.
-
Stability: The trans-fused conformation is thermodynamically preferred (approx.[2] 2.4–3.5 kcal/mol more stable than cis) because it minimizes gauche interactions, similar to trans-decalin.
-
Rigidity: The trans-fused system is relatively rigid, providing a predictable scaffold for displaying pharmacophores.
-
-
Pyrrolizidine (5,5-Fusion):
-
Stability: The cis-fused conformation is thermodynamically preferred. A trans-fusion in a 5,5-system introduces immense ring strain and is generally not observed in stable drug candidates unless the rings are large or heavily substituted to force the geometry.
-
Flexibility: The cis-fused system adopts a "V" shape or "open book" conformation. It is conformationally mobile (puckering), allowing it to adapt to various enzyme pockets, but this entropy cost can reduce binding affinity compared to the rigid indolizidine.
-
Visualization of Structural Logic
Figure 1: Structural topology comparison highlighting the stability-flexibility trade-off between the two scaffolds.
Biological Performance & Toxicity Profiles[3][4][5]
The Pyrrolizidine "Red Flag": Metabolic Activation
The most critical distinction for drug development is the hepatotoxic potential of pyrrolizidines. This is not intrinsic to the saturated scaffold (platynecine type) but is a severe liability for 1,2-unsaturated derivatives (retronecine/heliotridine types).
-
Mechanism: CYP450 enzymes (specifically CYP3A4) hydroxylate the bridgehead carbons adjacent to the nitrogen.
-
Outcome: Spontaneous dehydration yields a pyrrolic ester (dehydro-alkaloid). This species is a potent electrophile that alkylates DNA and proteins, leading to veno-occlusive disease (VOD) and hepatocellular carcinoma.
-
Mitigation: If using a pyrrolizidine scaffold, it must be fully saturated (octahydropyrrolizidine) or lack the ester functionalities required for the leaving group mechanism.
Indolizidine: Mechanism-Based Toxicity
Indolizidines like swainsonine do not undergo this metabolic activation. Their toxicity is usually "on-target" but undesirable—specifically, the inhibition of lysosomal
Toxicity Pathway Diagram
Figure 2: The metabolic activation pathway distinguishing toxic unsaturated pyrrolizidines from the generally stable indolizidines.
Experimental Protocols
Synthesis: Ring-Closing Metathesis (RCM) for Indolizidines
This protocol describes the construction of a polyhydroxylated indolizidine core, a standard workflow for generating glycosidase inhibitors.
Reagents:
-
Grubbs' 2nd Generation Catalyst
-
Dichloromethane (DCM), anhydrous
-
Starting material: Diene-functionalized pyrrolidine or piperidine derivative.
Step-by-Step Methodology:
-
Pre-reaction Prep: Flame-dry a round-bottom flask and purge with Argon. Dissolve the diene precursor (0.5 mmol) in anhydrous DCM (0.01 M concentration—Critical: High dilution favors intramolecular cyclization over intermolecular polymerization).
-
Catalyst Addition: Add Grubbs' II catalyst (5 mol%) in one portion.
-
Reflux: Fit with a condenser and reflux at 40°C for 4–12 hours. Monitor by TLC for the disappearance of the diene.
-
Quenching: Cool to room temperature. Add ethyl vinyl ether (excess) and stir for 30 minutes to deactivate the ruthenium carbene.
-
Purification: Concentrate in vacuo. Purify the crude dark oil via flash column chromatography (Silica gel, MeOH/DCM gradient).
-
Validation: Confirm structure via 1H NMR. Look for the disappearance of terminal alkene protons (δ 5.0–6.0 ppm) and the appearance of the internal cyclic alkene signal.
Functional Assay: Glycosidase Inhibition (IC50 Determination)
To compare the efficacy of the scaffolds against targets like Amyloglucosidase (AMG).
Reagents:
-
Enzyme: Amyloglucosidase (from Aspergillus niger).
-
Substrate:
-Nitrophenyl- -D-glucopyranoside ( NPG). -
Buffer: 0.1 M Phosphate buffer (pH 6.8).
Protocol:
-
Preparation: Dissolve the test compound (Indolizidine or Pyrrolizidine analog) in buffer/DMSO to create a serial dilution range (e.g., 0.1
M to 1000 M). -
Incubation: In a 96-well plate, add 10
L of test compound solution and 80 L of enzyme solution (0.5 units/mL). Incubate at 37°C for 10 minutes to allow equilibrium binding. -
Reaction Initiation: Add 10
L of NPG substrate (10 mM). -
Kinetic Read: Measure absorbance at 405 nm (
-nitrophenol release) every 60 seconds for 20 minutes using a microplate reader. -
Data Analysis: Plot the initial velocity (
) vs. log[Concentration]. Fit the curve using non-linear regression (Sigmoidal dose-response) to calculate the IC50.-
Note: A potent indolizidine like castanospermine typically yields IC50 values in the low micromolar/nanomolar range for glucosidases.
-
References
-
Asano, N., et al. (2000). Glycosidase inhibitors: Natural occurrence, biological activity and prospects for therapeutic application. Tetrahedron: Asymmetry.[2] Link
-
Molyneux, R. J., et al. (1988). Australine, a novel pyrrolizidine alkaloid glucosidase inhibitor from Castanospermum australe. Journal of Natural Products. Link
-
Ruan, J., et al. (2014). Metabolic activation of pyrrolizidine alkaloids: insights into the structural and enzymatic basis. Chemical Research in Toxicology. Link
-
Fu, P. P., et al. (2004). Pyrrolizidine alkaloids: Genotoxicity, metabolism enzymes, metabolic activation, and mechanisms.[3] Drug Metabolism Reviews. Link
-
Stockman, R. A. (2011). Two-Directional Synthesis of Alkaloids.[2] Royal Society of Chemistry. Link
-
Pearson, M. S., et al. (2016). Photooxygenation of Furylalkylamines: Easy Access to Pyrrolizidine and Indolizidine Scaffolds. Angewandte Chemie International Edition. Link
Sources
IR Spectrum Analysis of Amine Dihydrochloride Salts: A Comparative Technical Guide
Executive Summary
The analysis of amine dihydrochloride salts presents a unique spectroscopic challenge. The formation of the salt converts the nitrogen center into a quaternary ammonium species (
This guide compares the two dominant methodologies—Diamond ATR-FTIR and Transmission KBr Pellets —and recommends a self-validating ATR workflow that ensures data integrity for drug development professionals.
Part 1: The Core Challenge – The "Ammonium Envelope"
In a dihydrochloride salt, two amine groups are protonated. This protonation introduces strong hydrogen bonding networks in the solid state, resulting in significant spectral broadening.
The Mechanism of Spectral Shift
When a free amine (
-
Loss of Sharpness: The sharp doublet (primary) or singlet (secondary) N-H stretches at
disappear. -
Appearance of the Envelope: A broad, multi-component band appears between 2400 and 3200 cm⁻¹ . This is often referred to as the "Ammonium Band."
-
Fermi Resonance: Overtones and combination bands often appear on the lower frequency shoulder of this envelope (approx.
), creating a "staircase" or "comb" pattern characteristic of amine salts.
Figure 1: Mechanistic shift from Free Base to Salt forms, illustrating the collapse of sharp N-H bands into the broad ammonium envelope.
Part 2: Methodological Comparison
The choice of sampling technique is critical. Dihydrochloride salts are often hygroscopic (absorb moisture from air) and corrosive .
Comparative Analysis: ATR vs. KBr vs. Raman[2]
| Feature | Method A: Diamond ATR (Recommended) | Method B: KBr Pellet (Traditional) | Method C: Raman Spectroscopy (Alternative) |
| Principle | Surface reflectance (evanescent wave). | Transmission through diluted matrix. | Inelastic light scattering. |
| Sample Prep | Minimal. Direct contact with crystal. | Grinding with KBr powder; pressing under high pressure.[2] | Minimal. Direct laser exposure. |
| Hygroscopicity Handling | Excellent. Fast measurement minimizes moisture uptake. | Poor. KBr is hygroscopic; pellets often cloud, showing broad water bands ( | Excellent. Water is a weak Raman scatterer. |
| Spectral Resolution | Good, but intensity decreases at high wavenumbers. | Excellent resolution if pellet is clear. | High resolution for skeletal modes. |
| Artifacts | Peak shifts due to refractive index; contact pressure variance. | Ion Exchange: KBr can react with | Fluorescence interference is common with colored salts. |
| Throughput | High (< 2 mins/sample). | Low (15-20 mins/sample). | High (< 2 mins/sample). |
Why Diamond ATR is the Standard
For amine dihydrochlorides, Diamond ATR (Attenuated Total Reflectance) is superior to KBr.
-
Chemical Resistance: Amine hydrochlorides are acidic. Diamond is chemically inert, whereas ZnSe or Ge crystals can be etched by acidic salts over time.
-
Water Exclusion: KBr pellets inevitably absorb atmospheric water during grinding, creating a broad O-H band that overlaps perfectly with the amine salt's ammonium envelope, making interpretation impossible. ATR avoids this.
Part 3: Detailed Experimental Protocols
Protocol A: Diamond ATR Analysis (Primary Workflow)
Objective: Obtain a clean spectrum of the amine dihydrochloride without water interference.
Equipment: FTIR Spectrometer with Single-Bounce Diamond ATR Accessory.
-
System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric
and lines. -
Sample Loading: Place approximately 2–5 mg of the dihydrochloride salt onto the center of the diamond crystal.
-
Pressure Application: Lower the pressure clamp.
-
Critical Step: Monitor the "Live Preview" mode. Increase pressure until the peak absorbance of the strongest band reaches roughly 0.1–0.5 A.U. Do not over-tighten, as this can crush the crystal lattice of the sample, potentially altering polymorphs.
-
-
Acquisition: Scan from
.-
Resolution:
. -
Scans: 32 or 64 (to improve Signal-to-Noise).
-
-
Correction: Apply "ATR Correction" (software algorithm) to adjust for the penetration depth dependence on wavelength, making the spectrum comparable to transmission library data.
Protocol B: In-Situ Neutralization (Validation Step)
Objective: Confirm the identity of the salt by converting it to a free base on the crystal. This is a self-validating protocol.
-
Acquire Salt Spectrum: Follow Protocol A. Leave the sample on the crystal.
-
Neutralize: With the sample still on the diamond, add 1 drop of 1M NaOH (or a volatile base like triethylamine if solubility is an issue).
-
React: Allow to sit for 30–60 seconds. You may see a physical change (precipitate or oil formation).
-
Dry (Optional): If using a volatile solvent, allow it to evaporate.
-
Re-Scan: Take a new spectrum.
-
Result: The broad ammonium envelope (
) should collapse. Sharp N-H stretching bands ( ) should appear. This confirms the broad band was indeed the salt form.
-
Part 4: Spectral Markers & Data Interpretation[3]
Use the following table to assign bands. Note that dihydrochlorides will show these features intensely.
Characteristic Bands of Amine Salts[1][4][5]
| Vibration Mode | Frequency Range ( | Description |
| Ammonium Stretch ( | 2400 – 3200 | Very Broad/Strong. Overlaps C-H stretches. "The Ammonium Envelope."[1] |
| Combination Bands | 2000 – 2500 | Weak, multiple bands. Often looks like a "comb" or "staircase" on the shoulder of the stretch. |
| Asymmetric Bend ( | 1560 – 1625 | Medium intensity. Distinguishes Primary/Secondary from Tertiary.[1][3][4] |
| Symmetric Bend ( | 1500 – 1550 | Weaker. |
| C-N Stretch | 1000 – 1350 | Medium/Strong. Exact position depends on aliphatic vs. aromatic nature. |
Differentiating Salt Types
-
Primary Amine Salt (
): Shows distinct bending bands near and .[1][3] -
Secondary Amine Salt (
): Bending band is often weaker or obscured; the stretching envelope is slightly narrower than primary salts. -
Tertiary Amine Salt (
): Crucial Distinction: distinct lack of N-H bending bands in the region.[1] The stretching envelope is often shifted lower ( ).
Figure 2: Logic flow for distinguishing amine salt types based on spectral features.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for organic functional group shifts).
-
Coates, J. (2000).[5] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.
-
Smith, B. C. (2019).[1] Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 18-24.
-
BenchChem. (2024). A Comparative Guide to KBr Pellets and Nujol Mulls for FTIR Analysis.
-
Specac Application Notes. (2018). Why should I be using KBr Pellets?
Sources
Safety Operating Guide
Octahydroindolizin-2-ylmethanamine dihydrochloride proper disposal procedures
A Comprehensive Guide to the Safe Handling of Octahydroindolizin-2-ylmethanamine Dihydrochloride
In the dynamic landscape of pharmaceutical research and drug development, the meticulous and safe handling of novel chemical entities is paramount. This guide serves as an essential resource for researchers, scientists, and drug development professionals, providing in-depth safety and logistical information for handling Octahydroindolizin-2-ylmethanamine dihydrochloride. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but a foundational understanding of the principles behind them, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Identification and Risk Assessment
Amine hydrochlorides as a class of compounds can present several potential hazards.[1][2] It is prudent to treat this compound as a substance that may be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[3][4][5][6] Additionally, inhalation of dust particles may cause respiratory tract irritation.[3] A thorough risk assessment should be conducted before commencing any work with this compound.
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[3][4][5][6]
-
Eye Irritation: May cause serious eye irritation.[3][4][5][6]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling any chemical, including this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile) | To prevent direct skin contact with the compound.[9][10] Gloves should be inspected before each use. |
| Eye Protection | Government-approved safety goggles or face shield | To protect eyes from splashes or airborne particles of the compound.[9][10] |
| Body Protection | A properly fitting laboratory coat | To protect personal clothing and skin from accidental spills.[9][10] |
| Respiratory Protection | Government-approved respirator (if necessary) | To be used if handling large quantities, if dust is generated, or if working outside of a fume hood.[9][10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety. All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[11]
Step-by-Step Handling Protocol:
-
Preparation:
-
Donning PPE:
-
Put on all required PPE as specified in the table above. The correct sequence for donning PPE is typically lab coat, then gloves, and finally eye protection.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations of the solid compound within the fume hood to contain any dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: Responsible Chemical Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[12] this compound and any materials contaminated with it must be disposed of as hazardous waste.
Disposal Protocol:
-
Solid Waste: Place any solid waste of the compound into a clearly labeled, sealed container for hazardous waste.[12]
-
Liquid Waste: Solutions containing the compound should be collected in a designated, compatible, and clearly labeled hazardous waste container.[12]
-
Contaminated Materials: Any disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be placed in a designated hazardous waste bag.
-
Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent.[12] The rinsate must be collected and disposed of as hazardous waste.[12] After rinsing, the container label should be defaced before disposal in accordance with your institution's policies.[12][13]
Never dispose of this compound down the drain or in the regular trash. [12][14] All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[13][15]
Decision Tree for Disposal
Caption: A decision-making workflow for the proper disposal of waste.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention if irritation persists.[4][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][9][16] Remove contact lenses if present and easy to do.[3][4][9][16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][4][11][16] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][11] Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. For a large spill, contact your institution's EHS department immediately.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer and more effective research environment. The principles of expertise, experience, and trustworthiness are the cornerstones of sound scientific practice, and a steadfast commitment to safety is a direct reflection of these values.
References
-
Brenntag. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
Brenntag. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Clark University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. documents.tocris.com [documents.tocris.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. collectandrecycle.com [collectandrecycle.com]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
